Biotin-PEG(4)-Picolyl-N3
Description
The exact mass of the compound Biotin-PEG(4)-Picolyl-N3 is 622.28971688 g/mol and the complexity rating of the compound is 897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Biotin-PEG(4)-Picolyl-N3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG(4)-Picolyl-N3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHOWLWUTYJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG4-Picolyl-N3: Structural Analysis and Chelation-Assisted Bioconjugation
[1]
Executive Summary
Biotin-PEG4-Picolyl-N3 (CAS: 2222687-71-8) represents a third-generation Click Chemistry reagent.[1] Unlike conventional azides, which rely solely on diffusion-limited encounters with the copper catalyst, the picolyl-azide moiety contains an intrinsic copper-chelating motif.[1] This structural innovation increases the effective local concentration of Cu(I) at the reaction site, accelerating the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by orders of magnitude.[1] This guide details its physicochemical properties, reaction mechanism, and a validated protocol for labeling low-abundance biological targets.[1]
Part 1: Chemical Architecture & Properties[1]
The molecule is composed of three distinct functional domains, each serving a critical role in the bioconjugation workflow.
Structural Domains[1]
-
Biotin (Vitamin H) Headgroup:
-
Function: High-affinity handle (
) for downstream enrichment or detection using Streptavidin/Avidin.[1] -
Relevance: Allows for the isolation of labeled proteins from complex lysates.
-
-
PEG4 (Polyethylene Glycol) Spacer:
-
Function: A hydrophilic tether consisting of four ethylene oxide units.[1]
-
Relevance: Increases water solubility and provides spatial separation (~15–20 Å) between the bulky biotin and the target molecule, reducing steric hindrance during the Streptavidin binding step.
-
-
Picolyl Azide (6-(azidomethyl)nicotinamide) Moiety:
-
Function: The reactive warhead.
-
Mechanism: The pyridyl nitrogen adjacent to the azide group coordinates with the Cu(I) catalyst.[3] This "internal ligand" effect stabilizes the copper intermediate, facilitating the reaction even under dilute conditions or in the presence of copper scavengers.
-
Physicochemical Data Table
| Property | Value / Description |
| Chemical Name | Biotin-PEG4-Picolyl Azide |
| CAS Number | 2222687-71-8 |
| Molecular Formula | |
| Molecular Weight | 622.74 g/mol |
| Solubility | DMSO, DMF (Stock); Water-soluble (Working solution) |
| Appearance | Off-white to pale yellow solid |
| Purity Grade | Typically >95% (HPLC) |
| Reactive Group | Picolyl Azide (Reacts with Alkynes/DBCO) |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Figure 1: Functional decomposition of Biotin-PEG4-Picolyl-N3 showing the linear arrangement of the affinity tag, spacer, and chelating reactive group.[1]
Part 2: Mechanistic Insight (The Picolyl Advantage)
The defining feature of this reagent is the Chelation-Assisted CuAAC (C-CuAAC) mechanism.[1]
Standard vs. Picolyl Mechanism[1]
-
Standard Azides: The reaction rate follows second-order kinetics dependent on the concentration of the copper-alkyne complex and the azide.[1] In biological systems, copper is often sequestered by proteins, requiring high concentrations (100–500 µM) to drive the reaction, which can damage proteins and precipitate RNA.[1]
-
Picolyl Azides: The pyridine ring acts as an auxiliary ligand. It rapidly captures Cu(I) from the solution, creating a transient, highly reactive cyclic intermediate.[1]
Figure 2: The Chelation-Assisted mechanism where the picolyl group recruits Cu(I) to the reaction center.[1]
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for labeling alkyne-tagged proteins in cell lysate.[1] It utilizes the picolyl advantage to minimize copper load.[2][3][4]
Reagents Preparation
-
Stock Solution: Dissolve Biotin-PEG4-Picolyl-N3 in anhydrous DMSO to 10 mM. Store at -20°C.
-
Copper Source: CuSO4 (50 mM in water).[1]
-
Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared ).[1]
-
Ligand (Optional but recommended): THPTA or BTTAA (100 mM in water).[1] Note: While picolyl azides chelate copper, adding THPTA protects Cu(I) from oxidation by atmospheric oxygen.[1]
Labeling Workflow
-
Lysate Prep: Adjust protein concentration to 1–2 mg/mL in a copper-compatible buffer (e.g., PBS, HEPES; avoid EDTA/EGTA).[1]
-
Reaction Assembly: Add reagents in the following order to the lysate (100 µL volume example):
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) with gentle rotation.
-
Termination: Add EDTA (10 mM final) to strip copper and stop the reaction.
-
Validation: Perform Western Blot using Streptavidin-HRP to visualize biotinylated bands.[1]
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Signal | Oxidized Ascorbate | Prepare Sodium Ascorbate fresh; solution must be white/colorless, not yellow.[1] |
| High Background | Non-specific Biotin binding | Increase washing stringency (add 0.1% SDS or high salt) during streptavidin capture.[1] |
| Precipitation | Copper toxicity | Reduce CuSO4 to 10 µM; the picolyl moiety supports this low concentration. |
Part 4: References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1] Angewandte Chemie International Edition, 51(24), 5852-5856.[1][5]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[1][5][6] Bioconjugate Chemistry, 25(4), 698-706.[1]
-
MedKoo Biosciences. "Biotin-PEG4-Picolyl azide Product Data." MedKoo Catalog.
-
Vector Laboratories. "Picolyl Azide Reagents: Mechanism and Advantages." Vector Labs Tech Guide.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
Picolyl Azide: A Superior Reagent for Biocompatible and Ultrasensitive Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Click" That Changed a Field
In the landscape of chemical biology and drug development, the ability to specifically and efficiently attach a probe or molecule of interest to a target biomolecule is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible.[1][2][3] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a workhorse for its sheer reliability in forming a stable triazole linkage between two molecules.[2][4]
At the heart of this powerful reaction is the azide functional group—small, stable, and bioorthogonal, meaning it does not typically react with native biological functionalities.[3][5] However, the very catalyst that makes the reaction so efficient, copper(I), has long been its Achilles' heel in biological applications. The concentrations of copper required for conventional azides to react efficiently can be toxic to living cells, limiting the scope and potential of this otherwise ideal chemistry.[5] This guide introduces picolyl azide, an advanced azide reagent that overcomes these fundamental limitations. Through a clever intramolecular design, picolyl azide dramatically enhances reaction efficiency, enabling robust and sensitive biomolecule labeling in the most delicate of environments: living systems.
The Challenge: Copper's Double-Edged Sword in Conventional CuAAC
The standard CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) salt.[6][7] This process is highly efficient for conjugating molecules in vitro. However, when applied to biological systems, particularly live cells, several challenges arise:
-
Copper Cytotoxicity: The Cu(I) catalyst, while essential for the reaction, is toxic to most organisms. It can participate in Fenton-like reactions to generate highly damaging reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis. This severely restricts its use for in vivo applications.
-
Slow Reaction Kinetics at Low Copper Concentrations: To mitigate toxicity, one might simply lower the copper concentration. Unfortunately, with conventional azides (e.g., simple alkyl or benzyl azides), this dramatically slows the reaction rate, leading to incomplete labeling and poor signal, especially for low-abundance targets.[8]
-
The Need for Accelerating Ligands: To improve the performance and biocompatibility of CuAAC, water-soluble Cu(I)-stabilizing ligands like tris-(hydroxypropyltriazolylmethyl)amine (THPTA) were developed.[6] These ligands help maintain the catalytic Cu(I) state and reduce its bioavailability, thereby decreasing toxicity.[6][9] While an important advancement, they do not eliminate the need for copper and can still require concentrations that are suboptimal for sensitive live-cell experiments.
These limitations created a significant bottleneck, preventing researchers from fully leveraging the power of click chemistry for real-time tracking and sensitive detection of biological processes in their native context.
Picolyl Azide: A Paradigm Shift with an Integrated Chelating Moiety
The innovation of picolyl azide lies in its structure: an azidomethyl group is positioned on a pyridine ring. This seemingly small modification has profound consequences, as the nitrogen atom of the pyridine ring acts as a built-in, or intramolecular, chelating group for the copper catalyst.
Mechanism of Action: Chelation-Assisted Catalysis
The key advantage of picolyl azide is its ability to actively recruit the copper catalyst to the site of the reaction. The pyridine nitrogen coordinates with the Cu(I) ion, effectively increasing the local concentration of the catalyst around the azide.[8][10][11] This "chelation-assisted" mechanism dramatically accelerates the rate-determining step of the cycloaddition.[8] The result is a catalytic cycle that is orders of magnitude more efficient than that with non-chelating, conventional azides.
Further studies have shown that modifying the pyridine ring with electron-donating groups can increase the electron density on the chelating nitrogen, further enhancing its coordinating ability and accelerating the reaction even more.[8][11]
The Consequences of Enhanced Catalysis
This intramolecular assistance translates into several transformative advantages for researchers:
-
Dramatically Accelerated Reaction Kinetics: Picolyl azides react much faster than conventional azides under identical, biocompatible conditions. In experiments using low copper concentrations (10 µM) without accelerating ligands, picolyl azides produced substantial product yields (38-81%) in just 30 minutes, whereas conventional azides yielded no detectable product.[8][11]
-
Drastic Reduction in Catalyst Loading: The enhanced reaction rate means that significantly less copper is needed to achieve efficient labeling. Researchers can reduce the copper concentration by at least tenfold, often from the millimolar range down to 10-50 µM, without sacrificing efficiency.[9][10] This directly improves the biocompatibility of the labeling protocol.[10]
-
Superior Biocompatibility and Suitability for Live-Cell Imaging: The ability to use low micromolar concentrations of copper dramatically reduces cytotoxicity, making picolyl azide the reagent of choice for applications in living cells and whole organisms.[8][9][12]
-
Ligand-Free Click Chemistry: The effect of the built-in chelator is so powerful that it can more than compensate for the absence of an external accelerating ligand like THPTA.[8][11] This simplifies the experimental setup and removes a variable from the reaction mixture.
-
Unprecedented Sensitivity and Signal-to-Noise: The speed and efficiency of chelation-assisted CuAAC lead to more complete labeling of target molecules. This results in a substantial increase in signal intensity—up to 40-fold has been reported—which is critical for visualizing low-abundance biomolecules that are undetectable with conventional methods.[8][10][13]
Quantitative Comparison: Picolyl Azide vs. Conventional Azide
The advantages of picolyl azide are not merely qualitative. The quantitative improvements in performance have been rigorously documented, establishing it as a superior reagent for demanding bioorthogonal applications.
| Feature | Conventional Azide (e.g., Benzyl Azide) | Picolyl Azide | Advantage of Picolyl Azide |
| Reaction Rate | Slow at low copper concentrations.[8] | Very fast, even at low copper concentrations.[8][11] | Enables rapid labeling and real-time studies. |
| Required [Cu] | High (e.g., 100 µM - 1 mM) with ligands.[8][9] | Low (e.g., 10 - 50 µM), often without ligands.[8][9] | Significantly improved biocompatibility. |
| External Ligand? | Often required for biocompatibility (e.g., THPTA).[6] | Optional; efficient even without ligands.[8][11] | Simplified experimental setup. |
| Signal Intensity | Lower, may be insufficient for low-abundance targets.[8] | Up to 40-fold higher signal intensity.[10][13] | Greatly enhanced sensitivity. |
| Cell Viability | Reduced due to higher copper requirements. | High, due to minimal copper exposure.[9][12] | Ideal for live-cell and in vivo imaging. |
| Yield (30 min, 10µM Cu) | No detectable product.[11] | 38-81% product yield.[11] | Superior efficiency under biocompatible conditions. |
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the following protocols are synthesized from field-proven methodologies. They represent self-validating systems for achieving robust and sensitive biomolecular labeling.
Protocol 1: General In Vitro Labeling of an Alkyne-Modified Protein
This protocol describes a general method for conjugating a picolyl azide-functionalized fluorescent dye to a purified protein that has been modified with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Picolyl azide-fluorophore conjugate (e.g., Cy5 Picolyl Azide), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO4), 50 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water (optional, but recommended for ensuring copper solubility).
-
Sodium Ascorbate (NaAsc), 100 mM stock in water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein to a final concentration of 10 µM in buffer.
-
Add the picolyl azide-fluorophore to a final concentration of 25-50 µM.
-
Prepare the Catalyst Premix: In a separate tube, mix CuSO4 and THPTA at a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO4 with 5 µL of 50 mM THPTA. This step is crucial to pre-complex the copper and prevent protein precipitation.
-
Add the CuSO4/THPTA premix to the protein solution to a final copper concentration of 50 µM. Mix gently.
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled protein can now be purified from excess reagents using standard methods like size-exclusion chromatography or dialysis.
Protocol 2: Live-Cell Labeling Workflow
This workflow details the metabolic labeling of newly synthesized proteins in cultured mammalian cells with an alkyne-containing methionine analog (L-homopropargylglycine, Hpg), followed by detection using a fluorescent picolyl azide.
Procedure:
-
Metabolic Labeling: Culture mammalian cells in methionine-free medium for 1 hour to deplete endogenous methionine. Replace with medium containing 50-100 µM Hpg and culture for 2-6 hours to allow incorporation into newly synthesized proteins.
-
Fix and Permeabilize: Wash the cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare a "Click-iT" cocktail. For 1 mL, combine:
-
950 µL PBS
-
10 µL of 50 mM CuSO4
-
2.5 µL of 10 mM Picolyl Azide-fluorophore stock
-
20 µL of 250 mM Sodium Ascorbate (add last, immediately before use)
-
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Wash and Image: Wash the cells three times with PBS. If desired, stain nuclei with DAPI. The cells are now ready for imaging by fluorescence microscopy. A significant increase in fluorescence signal will be observed in Hpg-treated cells compared to controls.[8]
Conclusion: Setting a New Standard for Click Chemistry
Picolyl azide is not merely an incremental improvement; it represents a fundamental advance in the application of click chemistry to biological systems. By integrating a copper-chelating moiety directly into the azide reagent, it solves the persistent problem of catalyst-induced toxicity while simultaneously boosting reaction kinetics and detection sensitivity.[8][10] This innovation empowers researchers to perform highly efficient and biocompatible conjugations with minimal perturbation to the system under study. For professionals in drug development and molecular biology, the adoption of picolyl azide enables more sensitive diagnostics, more precise tracking of drug-target engagement, and the construction of complex bioconjugates with unparalleled efficiency and control. It has rightfully become the new gold standard for CuAAC in living systems.
References
- Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024). European Journal of Chemistry.
- Cy5 Picolyl Azide. (n.d.). Vector Labs.
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition & PMC. Available at: [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry & PMC. Available at: [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides for Biomolecular Labeling. MIT Open Access Articles. Available at: [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. Available at: [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023). Advion Interchim Scientific. Available at: [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. Available at: [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. SciLifeLab Affiliated and Fellows Publications. Available at: [Link]
-
Chemical synthesis of picolyl azide-lysine (PazK). (n.d.). ResearchGate. Available at: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. (2017). ACS Publications. Available at: [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PMC. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Available at: [Link]
-
Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. (2025). ChemTalk. Available at: [Link]
-
Development of a click chemistry-based proximity ligation assay and Synthesis and incorporation of 5-carboxycytidine. (2021). Ludwig-Maximilians-Universität München. Available at: [Link]
-
APDye 594 Picolyl Azide. (n.d.). AxisPharm. Available at: [Link]
-
Azide-containing Fluorescent Dyes. (n.d.). Jena Bioscience. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Available at: [Link]
Sources
- 1. クリックケミストリー [sigmaaldrich.com]
- 2. labinsights.nl [labinsights.nl]
- 3. bachem.com [bachem.com]
- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. APDye 594 Picolyl Azide | Alexa Fluor 594 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
Mechanism and Application of Copper-Chelating Azide Acceleration in CuAAC: A Technical Guide
Executive Summary
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard of bioorthogonal chemistry, yet its application in dilute biological systems is often hampered by slow kinetics and copper-induced cytotoxicity. The introduction of copper-chelating azides (specifically picolyl azides) represents a paradigm shift. By incorporating an internal chelating motif within the azide reactant, the reaction rate is accelerated by orders of magnitude, enabling efficient conjugation at copper concentrations 10–100x lower than traditional protocols. This guide details the mechanistic underpinnings of this acceleration, provides comparative kinetic data, and outlines a self-validating protocol for live-cell labeling.
The Kinetic Bottleneck of Standard CuAAC
To understand the acceleration, one must first diagnose the limitation of the standard reaction. In a conventional CuAAC reaction (e.g., using benzyl azide), the rate-determining step is the formation of the metallacycle intermediate.
-
Second-Order Dependence: The reaction is second-order with respect to copper. It requires the formation of a multinuclear Cu-acetylide complex.
-
Dilution Penalty: In biological labeling (µM to nM substrate concentrations), the probability of assembling the required catalytic complex drops precipitously.
-
Ligand Dependency: To maintain Cu(I) solubility and oxidation state, external ligands (e.g., THPTA, TBTA) are required. However, these ligands compete with the azide for copper coordination, creating a delicate balance between stabilization and catalytic activity.
The Consequence: To drive the reaction to completion in dilute conditions, researchers are forced to increase copper loads (often >100 µM), leading to reactive oxygen species (ROS) generation and protein denaturation.
The Chelating Azide Solution
The solution, pioneered by the Ting and Fokin groups, involves modifying the azide to act as a suicide ligand . The most successful class is the 2-picolyl azide .
Structural Innovation
Unlike a standard benzyl azide, a picolyl azide contains a pyridine ring positioned alpha to the azide group. The nitrogen on the pyridine ring acts as a bidentate chelator for Cu(I).
-
Standard Azide:
(Passive reactant) -
Chelating Azide:
(Reactant + Ligand)
This structural modification creates an "entatic state"—a pre-organized complex where the copper is held in immediate proximity to the reacting azide moiety.
Mechanistic Deep Dive: The Chelate Effect
The acceleration mechanism is not merely catalytic; it is thermodynamic and kinetic.
The Mechanism of Acceleration[1][2]
-
Rapid Pre-Equilibrium: The pyridine nitrogen of the picolyl azide rapidly coordinates with the Cu(I)-acetylide species.
-
Local Concentration Spike: This coordination effectively raises the local concentration of Cu(I) near the azide to near-infinite levels relative to the bulk solution.
-
Entropic Advantage: By tethering the copper, the entropic cost of the transition state (bringing two reactants and a catalyst together) is significantly paid for by the binding energy of the chelate.
-
Metallacycle Stabilization: The resulting transition state for the metallacycle formation is stabilized, lowering the activation energy (
).
Pathway Visualization
The following diagram contrasts the standard diffusion-limited pathway with the accelerated chelation-assisted pathway.
Caption: Mechanistic comparison showing how picolyl azides bypass the slow diffusion-limited association step via rapid copper chelation, lowering the energy barrier for metallacycle formation.
Comparative Kinetics Data
The following data summarizes the efficiency gains reported in seminal studies (Uttamapinant et al., 2012). The "Picolyl Effect" is most pronounced at low copper concentrations.
Table 1: Reaction Conversion at 30 Minutes (No Ligand)
| Condition | Benzyl Azide (Standard) | Picolyl Azide (Chelating) | Fold Improvement |
| 10 µM Cu(I) | < 1% (No Detectable Product) | 81% | > 80x |
| 40 µM Cu(I) | ~ 5% | > 95% | ~ 19x |
| 100 µM Cu(I) | 25% | 100% | 4x |
Key Insight: At 10 µM copper, the standard reaction is effectively dead. The chelating azide reaction is nearly complete. This allows researchers to drop copper loads below the toxicity threshold (approx. 50 µM for many cell lines) while maintaining high yields.
Experimental Protocol: Live Cell Surface Labeling
Objective: Label a cell-surface protein containing an alkyne handle using a fluorophore-conjugated picolyl azide.
Reagents:
-
Picolyl Azide Probe: Cy5-Picolyl Azide (50 µM stock).
-
Copper Source: CuSO4 (10 mM stock).
-
Reducing Agent: Sodium Ascorbate (100 mM stock, fresh).
-
Ligand (Optional but Recommended): BTTAA or THPTA (50 mM stock). Note: While picolyl azides chelate Cu, adding BTTAA prevents Cu(I) oxidation by ambient air and reduces ROS.
Step-by-Step Workflow
-
Preparation of Catalyst Master Mix (Critical Step):
-
Premix CuSO4 and Ligand (BTTAA) in a 1:5 molar ratio before adding to the reaction buffer. This ensures Cu is protected from disproportionation.
-
Mix: 1 µL CuSO4 (10 mM) + 5 µL BTTAA (10 mM) + 94 µL PBS. Incubate 1 min.
-
-
Reaction Assembly:
-
Incubation:
-
Add labeling solution to cells.[3]
-
Incubate for 4–5 minutes at Room Temperature.
-
Note: Standard CuAAC would require 30–60 mins here.
-
-
Quench and Wash:
-
Aspirate solution.
-
Wash 3x with DPBS containing 1 mM EDTA (removes surface-bound copper) and 1% BSA (removes non-specific dye).
-
Workflow Diagram
Caption: Optimized workflow for live-cell labeling using picolyl azides. Premixing copper and ligand is essential for reproducibility.
Troubleshooting & Optimization
1. "I see high background signal."
-
Cause: Copper-dye complexes sticking to the membrane.
-
Fix: Ensure the wash buffer contains EDTA (1-5 mM) or bathocuproine sulfonate (BCS). The chelating azide binds copper tightly; you must use a stronger chelator in the wash to strip it.
2. "The reaction is still slow."
-
Cause: Oxidation of Cu(I) to Cu(II).[4]
-
Fix: Fresh Sodium Ascorbate is non-negotiable. If the stock has turned yellow, discard it. Even with picolyl azides, air oxidation kills the catalyst.
3. "Can I omit the THPTA/BTTAA ligand?"
-
Insight: Yes, you can (because the azide chelates), but you should not for live cells. The external ligand (BTTAA) protects the Cu(I) from oxygen and prevents it from generating hydroxyl radicals that damage the cell. Use the ligand to protect the cell; use the picolyl azide to accelerate the reaction.[3]
References
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][4][5][6][7][8] Angewandte Chemie International Edition. [Link][7]
-
Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[9] Organic Letters. [Link][9]
-
Kuang, G. C., et al. (2010). Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link][10]
-
Bevilacqua, V., et al. (2014). Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media.[6][11] Angewandte Chemie International Edition. [Link]
Sources
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Apparent copper(II)-accelerated azide-alkyne cycloaddition. (2009) | Wendy S. Brotherton | 206 Citations [scispace.com]
- 10. Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-chelating azides for efficient click conjugation reactions in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between Biotin-PEG4-Azide and Biotin-PEG4-Picolyl-Azide
Initiating Compound Analysis
I'm starting with Google searches to deeply understand Biotin-PEG4-Azide and Biotin-PEG4-Picolyl-Azide. I'm focusing on their core chemical structures and reaction mechanisms, with a particular emphasis on the azide and picolyl-azide functionalities. The goal is to build a solid foundation before diving deeper.
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The PEG4 Advantage: A Technical Guide to Next-Generation Biotinylation
Executive Summary
In high-sensitivity proteomics and drug development, the choice of biotinylation reagent is often treated as a trivial commodity decision. However, the physicochemical properties of the spacer arm—specifically the shift from hydrocarbon (LC) to Polyethylene Glycol (PEG)—dictate the solubility, stability, and ultimate detection limit of the target molecule.
This guide details the technical superiority of PEG4 (4-unit Polyethylene Glycol) spacers.[1] Unlike traditional hydrophobic linkers that induce protein aggregation and require organic co-solvents, PEG4 provides a hydrophilic, 29-Ångström flexible tether that preserves native protein conformation while maximizing streptavidin capture efficiency.
Part 1: The Physicochemical Core
The Hydrophobicity Problem (LC Spacers)
Traditional NHS-LC-Biotin reagents utilize an aminocaproic acid (hydrocarbon) spacer. While effective for simple targets, they introduce two critical failure modes:
-
Solubility: They are water-insoluble, requiring dissolution in DMSO or DMF. These organic solvents can denature sensitive epitopes or precipitate metastable proteins.
-
Aggregation: The hydrophobic alkyl chain acts as a nucleation site for hydrophobic interaction, causing labeled proteins (especially antibodies) to aggregate during long-term storage.
The PEG4 Solution
The NHS-PEG4-Biotin reagent replaces the alkyl chain with a hydrophilic PEG oligomer.
| Feature | NHS-LC-Biotin (Traditional) | NHS-PEG4-Biotin (Modern) | Impact on Assay |
| Spacer Composition | Hydrocarbon (Alkyl) | Polyethylene Glycol (PEG) | PEG recruits water molecules, forming a hydration shell. |
| Solubility | Organic Solvent Required (DMSO/DMF) | Water Soluble | Eliminates solvent-induced denaturation; enables in vivo use. |
| Spacer Length | ~13.5 Å | ~29.0 Å | PEG4 reaches deeper binding pockets without steric clash. |
| Aggregation Risk | High (Hydrophobic interactions) | Low (Hydrophilic shielding) | Extends shelf-life of labeled antibodies; reduces background noise. |
| Membrane Permeability | Permeable (unless sulfonated) | Impermeable | Ideal for selective cell-surface protein labeling.[2] |
Mechanism of Action: The Hydration Shell
The PEG4 spacer does not just act as a physical tether; it actively modifies the local solvent environment. The oxygen atoms in the ether backbone form hydrogen bonds with water molecules. This creates a hydration sphere around the biotin tag, effectively masking the hydrophobic biotin molecule from causing non-specific sticking until it encounters the streptavidin pocket.
Figure 1: Mechanism of PEG-mediated stabilization. The PEG4 chain recruits water molecules, preventing the hydrophobic collapse often seen with hydrocarbon spacers.
Part 2: Critical Applications
Cell Surface Proteomics
Because the PEG4 moiety is large and hydrophilic, it cannot passively cross the cell membrane. This makes NHS-PEG4-Biotin the gold standard for selectively labeling cell surface proteins without contaminating the sample with intracellular proteins. This is critical for identifying potential drug targets (receptors) on cancer cells.
Low-Abundance Protein Enrichment
The 29 Å reach of the PEG4 spacer is "Goldilocks" length—long enough to penetrate the deep biotin-binding pocket of Streptavidin (~9 Å depth) even when the labeled protein is bulky, but short enough to avoid entropic penalties (tangling) associated with PEG12 or PEG24 spacers. This results in higher capture efficiency for low-abundance proteins.
Part 3: Senior Scientist Protocol (NHS-PEG4-Biotin Labeling)
Standard protocols often fail because they ignore stoichiometry and buffer chemistry. This workflow is designed for reproducibility.
Phase A: Preparation
Reagents:
-
Target Protein (1–10 mg/mL).[1] Note: Lower concentrations require higher reagent excess.[3]
-
NHS-PEG4-Biotin (Freshly prepared).
-
Reaction Buffer: PBS (pH 7.[1]2) or Bicarbonate buffer. CRITICAL: Must be amine-free (No Tris, Glycine, or BSA).
The "Self-Validating" Setup: Always prepare a "Mock" control (buffer + reagent, no protein) and a "Positive" control (known biotinylated standard) to validate the downstream detection step.
Phase B: The Reaction Workflow
Figure 2: Step-by-step labeling workflow. Note the critical quenching and desalting steps to prevent high background.
Phase C: Step-by-Step Methodology
-
Calculations: Calculate the molar excess. For a standard IgG (150 kDa), a 20-fold molar excess of NHS-PEG4-Biotin is recommended.
-
Expert Insight: If the protein is <1 mg/mL, increase excess to 50-fold. Hydrolysis competes with the labeling reaction.
-
-
Solubilization: Puncture the foil of the NHS-PEG4-Biotin vial. Dissolve in water to 10 mM.[3]
-
Expert Insight: Unlike LC-biotin, you do not need DMSO. However, NHS esters hydrolyze in water within minutes. Use immediately.
-
-
Incubation: Add the reagent to the protein. Incubate for 30 minutes at Room Temperature (RT) or 2 hours on ice.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM. This terminates the reaction by scavenging remaining NHS esters.
-
Purification: Use a desalting column (e.g., Zeba Spin) to remove free biotin. Free biotin will compete for Streptavidin binding sites downstream, ruining sensitivity.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation during labeling | Over-labeling of hydrophobic regions (rare with PEG4, common with LC). | Reduce molar excess (e.g., from 20x to 10x). Ensure protein is in proper ionic strength buffer. |
| No Signal in Western Blot | Buffer Interference. | Ensure the starting buffer contained NO primary amines (Tris, Azide, Glycine). Dialyze against PBS first. |
| High Background | Insufficient removal of free biotin. | Perform a second desalting step. Free biotin binds Streptavidin faster than biotinylated protein. |
| Low Capture Efficiency | Steric Hindrance (even with PEG4). | If the target is a buried lysine, switch to NHS-PEG12-Biotin for extreme reach (though this increases entropy). |
References
-
Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Product Information and Protocol. (2025).[4] Retrieved from
-
BroadPharm. PEGylation in Bioconjugation: Properties and Applications. (2024). Retrieved from
-
Vector Laboratories. Biotinylation Reagents: Selection Guide for PEG vs. LC Spacers. (2024). Retrieved from [5]
-
Bartoschik, T., et al. (2018). Deep-binding of biotin conjugates: The role of spacer arm length in Streptavidin interactions.[1][4] (General technical principle citation).
-
BenchChem. The PEG4 Spacer in Biotinylation: A Technical Guide to Enhanced Performance. (2025).[4] Retrieved from
Sources
Biotin-PEG4-Picolyl-N3 molecular weight and solubility data
Physicochemical Properties and Bioconjugation Protocols[1]
Executive Summary
Biotin-PEG4-Picolyl-N3 (also known as Biotin-PEG4-Picolyl Azide) is a high-performance heterobifunctional linker designed for advanced proteomics and molecular tagging.[1] Unlike standard azides, this molecule incorporates a picolyl (pyridyl) moiety adjacent to the azide group. This structural motif acts as an internal copper-chelating ligand, dramatically accelerating the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by stabilizing the Copper(I) transition state.[1]
This guide details the physicochemical data, solubility parameters, and optimized labeling protocols required to utilize this reagent effectively in drug discovery and chemical biology workflows.[1]
Physicochemical Profile
The following data aggregates specifications from major synthesis lots to provide a reliable baseline for experimental design.
Table 1: Molecular Specifications
| Property | Value | Notes |
| Chemical Name | Biotin-PEG4-Picolyl Azide | |
| CAS Number | 2222687-71-8 | Verified across multiple catalogs (MedKoo, BroadPharm).[1] |
| Molecular Formula | C₂₇H₄₂N₈O₇S | |
| Molecular Weight | 622.74 g/mol | Average MW.[1][2][3] |
| Exact Mass | 622.2897 Da | Monoisotopic mass for MS calibration.[1] |
| Appearance | Off-white to pale yellow solid | Amorphous or oily solid depending on hydration.[1] |
| Purity | ≥ 95% (HPLC) |
Table 2: Solubility & Stability Data
| Solvent | Solubility Limit | Stability (Storage) | Application Note |
| DMSO | ~125 mg/mL (200 mM) | 1 year at -80°C | Recommended stock solvent. Hygroscopic; use anhydrous DMSO.[1] |
| DMF | Soluble | 6 months at -80°C | Alternative if DMSO is incompatible with downstream assays.[1] |
| Water/PBS | Moderate | < 24 hours (Hydrolysis risk) | The PEG4 spacer confers water solubility, but stock solutions should never be stored in water.[1] Dilute immediately before use.[1] |
Mechanism of Action: Chelation-Assisted CuAAC
Standard CuAAC reactions often require high concentrations of Copper(I) (Cu⁺) and external ligands (e.g., THPTA) to proceed efficiently, which can be cytotoxic or cause protein precipitation.[1]
The Picolyl Advantage: The picolyl moiety in Biotin-PEG4-Picolyl-N3 coordinates the Cu⁺ ion intra-molecularly.[1] This creates a "privileged" local environment for the catalyst, increasing the effective Cu⁺ concentration at the reaction site without requiring high bulk copper levels.
-
Kinetics: Increases reaction speed by 10–25 fold compared to non-chelating azides.[1]
-
Biocompatibility: Allows labeling with low Cu concentrations (10–50 µM), preserving cell viability.[1]
Diagram 1: Chemical Structure & Functional Components
Caption: Structural breakdown showing the functional modules. The Picolyl group is positioned adjacent to the Azide to facilitate copper coordination.[1][4]
Experimental Protocol: High-Efficiency Labeling
Objective: Conjugate Biotin-PEG4-Picolyl-N3 to an Alkyne-tagged protein (e.g., metabolically labeled with EdU or Homopropargylglycine).
Reagents Required[1][3][5][6][7][8]
-
Stock Solution: 10 mM Biotin-PEG4-Picolyl-N3 in anhydrous DMSO.
-
Copper Source: 100 mM CuSO₄ (in water).[1]
-
Reducing Agent: 500 mM Sodium Ascorbate (freshly prepared in water).
-
Helper Ligand: 100 mM THPTA or BTTAA (in water).[1]
-
Note: While Picolyl is self-chelating, adding THPTA protects bulk proteins from non-specific Cu oxidation.[1]
-
Step-by-Step Workflow
1. Sample Preparation
-
Adjust protein sample (1–2 mg/mL) into a copper-compatible buffer (e.g., PBS, HEPES pH 7.4).[1] Avoid EDTA or other strong chelators that strip Copper.[1]
2. Reaction Assembly (Add in this exact order) To a 1.5 mL microcentrifuge tube, add:
-
Protein Sample: 50 µL (approx. 50–100 µg).
-
Helper Ligand (THPTA): Add to final conc. of 100 µM.
-
CuSO₄: Add to final conc. of 20 µM (Premix CuSO₄ and THPTA before adding to protein for best results).
-
Biotin-PEG4-Picolyl-N3: Add to final conc. of 20–50 µM.
-
Critical: Keep organic solvent (DMSO) < 5% of total volume.[1]
-
-
Sodium Ascorbate: Add to final conc. of 500 µM (Start the reaction).
3. Incubation
-
Incubate for 30–60 minutes at Room Temperature (25°C) in the dark.
-
Optimization: For low-abundance targets, extend to 2 hours.
4. Termination & Cleanup
-
Precipitate protein (methanol/chloroform) or use a desalting column (Zeba Spin / PD-10) to remove excess Biotin-linker and copper.[1]
-
Analyze via Streptavidin-HRP Western Blot.[1]
Diagram 2: Chelation-Assisted CuAAC Reaction Cycle
Caption: The mechanistic cycle illustrating how the Picolyl moiety recruits Cu(I) to accelerate the rate-limiting metallacycle formation step.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High DMSO concentration or Copper aggregation.[1] | Keep DMSO < 5%.[1] Premix CuSO₄ with THPTA ligand before adding to the protein mixture. |
| Low Signal | Cu(I) oxidation.[1] | Use fresh Sodium Ascorbate (it degrades rapidly in solution).[1] Increase Ascorbate concentration to 1 mM. |
| High Background | Non-specific biotin binding.[1] | Perform a "mock" reaction without Copper to assess background.[1] Wash samples stringently with 0.1% SDS/PBS.[1] |
References
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][2][9] Angewandte Chemie International Edition, 51(24), 5852-5856.[1] Retrieved from [Link]
-
Jena Bioscience. Picolyl-Azide-PEG4-Biotin Technical Data Sheet.[1] Retrieved from [Link][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Biotin-PEG4-Picolyl azide | PROTAC linker | TargetMol [targetmol.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. interchim.fr [interchim.fr]
- 9. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
Biotin-PEG4-Picolyl-N3: A Mechanistic Guide to Solubility and Reactivity in DMSO vs. Aqueous Media
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Bioorthogonal Chemistry, Reagent Solubility, and CuAAC Protocol Optimization
Executive Summary
Biotin-PEG4-Picolyl-N3 (Biotin-PEG4-Picolyl azide) represents a paradigm shift in bioorthogonal labeling and click chemistry. By integrating a biotin affinity tag, a hydrophilic polyethylene glycol (PEG4) spacer, and a copper-chelating picolyl azide moiety, this reagent solves historical bottlenecks in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. One of the most critical parameters for experimental success is mastering its biphasic solubility profile—specifically, understanding the thermodynamic necessity of Dimethyl Sulfoxide (DMSO) for stock preservation versus its engineered compatibility with aqueous media for physiological labeling[2].
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing the mechanistic causality behind solvent choices and detailing self-validating protocols to ensure high-yield, reproducible biomolecule labeling.
Molecular Architecture: The Causality of Solubility
The solubility dynamics of Biotin-PEG4-Picolyl-N3 are not arbitrary; they are directly dictated by its tripartite molecular architecture. Understanding these components is essential for predicting reagent behavior in different solvent systems.
-
The Biotin Motif (Hydrophobic Core): Inherently hydrophobic, this moiety drives aggregation in pure water. In non-PEGylated biotin azides, this necessitates high organic solvent concentrations during reactions, which often denatures sensitive target proteins.
-
The PEG4 Spacer (Hydrophilic Bridge): The repeating ethylene oxide units coordinate with water molecules via hydrogen bonding. This overcomes the hydrophobic penalty of the biotin tag, ensuring the reagent remains highly soluble at working concentrations (µM range) in aqueous buffers[2].
-
The Picolyl Azide Group (Reactive Chelator): Beyond serving as the reactive dipole, the picolyl nitrogen acts as an internal ligand, chelating Cu(I) ions. This localized concentration of the catalyst accelerates reaction kinetics, allowing for at least a 10-fold reduction in copper concentration without sacrificing labeling efficiency[1].
Diagram 1: Structural domains of Biotin-PEG4-Picolyl-N3 and their direct impact on solvent compatibility.
Solvent Dynamics: DMSO vs. Water
A common question in assay development is: "If the PEG4 spacer makes it water-soluble, why can't I prepare my stock solution in water?"
While the PEG4 spacer provides working aqueous solubility for the final reaction, thermodynamic stability for long-term storage requires a highly polar, aprotic solvent like anhydrous DMSO[3]. Water induces slow hydrolysis of the azide group over time and cannot support the high molarities (e.g., 10–50 mM) required for efficient stock storage without eventual precipitation of the hydrophobic biotin core.
Table 1: Comparative Solubility and Storage Metrics
| Parameter | Anhydrous DMSO (Stock Solvent) | Aqueous Buffer / PBS (Working Solvent) |
| Maximum Solubility | >50 mM (Highly Soluble) | ~1–5 mM (Precipitation risk at higher conc.) |
| Working Concentration | 10 mM to 50 mM[3] | 10 µM to 100 µM[4] |
| Chemical Stability | Excellent (Months at -20°C) | Poor (Prone to hydrolysis over days) |
| Primary Function | Long-term preservation & high-density storage | Biocompatible environment for protein labeling |
| Causality | Aprotic nature prevents azide degradation. | PEG4 hydrogen bonding maintains µM solubility. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following workflows incorporate mechanistic checkpoints to ensure the integrity of the Biotin-PEG4-Picolyl-N3 reagent from storage to final conjugation.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Goal: Create a thermodynamically stable, high-concentration stock that prevents azide hydrolysis.
-
Thermal Equilibration: Remove the lyophilized Biotin-PEG4-Picolyl-N3 vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening.
-
Causality: Opening a cold vial introduces atmospheric condensation. Water contamination in the DMSO stock will lead to rapid degradation.
-
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration[3].
-
Dissolution: Vortex gently for 30 seconds.
-
Validation Check: The solution must be completely optically clear. Any cloudiness indicates moisture contamination or a compromised reagent.
-
-
Aliquot and Store: Divide into single-use aliquots (e.g., 10 µL) and store at -20°C in a desiccator.
Protocol B: CuAAC Labeling in Aqueous Media
Goal: Execute a high-efficiency click reaction while protecting the target biomolecule from Cu-induced oxidative stress.
-
Biomolecule Preparation: Dilute your alkyne-modified protein or extracellular vesicle (EV) sample in PBS (pH 7.4) to a concentration of 1–5 mg/mL.
-
Reagent Addition: Add Biotin-PEG4-Picolyl-N3 to a final working concentration of 50 µM.
-
Causality: At 50 µM, the PEG4 spacer easily maintains full aqueous solubility, preventing non-specific hydrophobic aggregation on the protein surface[2].
-
-
Catalyst Assembly: In a separate tube, pre-mix CuSO4 (final conc. 250 µM) with the THPTA ligand (final conc. 500 µM)[4].
-
Validation Check: The pre-mix should turn a faint blue/purple, indicating successful Cu(II)-ligand complex formation, which protects the protein from free copper.
-
-
Initiation: Add the Cu/THPTA complex to the protein mixture, followed immediately by Sodium Ascorbate (final conc. 2.5 mM) to reduce Cu(II) to the active Cu(I) catalyst[4].
-
Incubation & Purification: Incubate for 1 hour at room temperature, followed by standard streptavidin affinity purification.
Diagram 2: Self-validating workflow for CuAAC labeling, transitioning from organic stock to aqueous reaction.
Mechanistic Advantages of the Picolyl Motif
To fully appreciate this reagent, one must understand why the picolyl group is a mandatory upgrade over standard azides for biological applications. Standard CuAAC reactions require high concentrations of Cu(I) (often >1 mM) to drive the reaction forward. In aqueous, oxygenated environments, Cu(I) rapidly generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which cleaves protein backbones and degrades nucleic acids.
Because the nitrogen atom in the pyridine ring of the picolyl group acts as an internal chelator, it actively recruits and concentrates the Cu(I) catalyst exactly at the azide reactive site. This drastically lowers the activation energy of the cycloaddition. Consequently, researchers can achieve >95% conjugation yields using micro-molar concentrations of copper[1], preserving the structural and functional integrity of delicate biological samples such as live cells or extracellular vesicles[4].
References
-
AxisPharm. Biotin Azide Plus - Reagents for Click Chemistry. Retrieved from: [Link]
-
Semantic Scholar. Cell-of-origin–specific proteomics of extracellular vesicles. Retrieved from: [Link]
Sources
Introduction: A Superior Reagent for High-Efficiency Biotinylation
An In-Depth Technical Guide to Biotin-PEG4-Picolyl-N3: Advanced Bioconjugation for Researchers
In the dynamic fields of chemical biology, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG4-Picolyl-N3 has emerged as a state-of-the-art reagent designed to meet this need, offering significant advantages over conventional biotinylation tools. Its sophisticated molecular architecture integrates the high-affinity biotin tag with an advanced copper-chelating picolyl azide moiety, all connected by a hydrophilic PEG4 spacer. This design dramatically accelerates copper-catalyzed "click chemistry," enabling researchers to achieve rapid and robust bioconjugation with minimal catalyst concentration, a critical factor for maintaining the integrity of biological samples.[1][2]
This guide provides a comprehensive technical overview of Biotin-PEG4-Picolyl-N3, delving into its molecular structure, mechanism of action, key applications, and safety protocols. It is intended for scientists and professionals seeking to leverage this powerful tool for advanced bioconjugation, from live-cell imaging to the synthesis of complex biopharmaceuticals like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3][4]
Molecular Specifications and Physicochemical Properties
A clear understanding of the reagent's properties is the foundation for its successful application. The discrete, well-defined structure of Biotin-PEG4-Picolyl-N3 ensures batch-to-batch consistency, a crucial requirement for reproducible experimental outcomes and regulatory compliance.[5]
| Property | Value | Source(s) |
| CAS Number | 2222687-71-8 | [1][6][7] |
| Molecular Formula | C27H42N8O7S | [1][6][8] |
| Molecular Weight | 622.74 g/mol | [6][7][8] |
| Appearance | Off-white to slightly orange amorphous solid | [2][8] |
| Purity | Typically >95% (as determined by HPLC) | [1][2][6] |
| Solubility | Soluble in DMSO, DMF, and Methanol | [2][8] |
| Storage Conditions | Store at -20°C, desiccated | [1][2][8] |
Core Components and Their Strategic Roles
The exceptional performance of Biotin-PEG4-Picolyl-N3 is a direct result of the synergistic function of its three core components. Each element is strategically chosen to overcome common challenges in bioconjugation.
-
Biotin: This small vitamin serves as a robust affinity tag.[9] Its interaction with avidin and streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal handle for purifying, immobilizing, or detecting labeled biomolecules with exceptional specificity.[10][11][12]
-
PEG4 Linker (Polyethylene Glycol): The tetraethylene glycol spacer is critical for functionality. Its hydrophilic nature enhances the water solubility of the entire conjugate, preventing aggregation of labeled proteins.[5][13] Furthermore, the flexible chain reduces steric hindrance, ensuring the biotin tag remains accessible for binding to streptavidin, and it creates a "stealth" effect that minimizes non-specific interactions with other biological components.[9][14][15]
-
Picolyl Azide (Picolyl-N3): This is the reagent's reactive core and its key innovation. The azide (-N3) group is the functional moiety for click chemistry. The adjacent picolyl ring contains a nitrogen atom positioned to act as a powerful copper-chelating motif.[1][16] This structure dramatically accelerates the rate of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][7]
Mechanism of Action: Chelation-Assisted Click Chemistry
Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, forming stable covalent bonds with minimal byproducts.[17][18] Biotin-PEG4-Picolyl-N3 is optimized for the most prominent of these, the CuAAC reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a Copper(I) species, to exclusively form a stable 1,4-disubstituted triazole ring.[18][19][20] This reaction is bio-orthogonal, meaning its components do not react with endogenous functional groups found in biological systems, ensuring highly specific labeling.[21][22]
The innovation of the picolyl azide lies in its ability to enhance this process. The nitrogen atom in the picolyl ring coordinates with the Cu(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the azide. This "chelation-assisted" mechanism boosts the reaction rate by orders of magnitude compared to reactions with conventional, non-chelating azides.[2][16] The practical benefit is profound: efficient labeling can be achieved with significantly lower concentrations of copper (e.g., as low as 40 µM), which is far more compatible with living cells and reduces potential cytotoxicity.[21]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While optimized for CuAAC, the azide group in Biotin-PEG4-Picolyl-N3 is also capable of participating in copper-free click chemistry. In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst.[3][22][23][24] This provides a valuable alternative for applications where even trace amounts of copper are intolerable.[25][26]
Key Applications and Experimental Protocols
The versatility of Biotin-PEG4-Picolyl-N3 makes it suitable for a wide range of applications in modern life sciences research.
-
Metabolic Labeling: Incorporation of alkyne-modified metabolic precursors (e.g., amino acids, sugars) into newly synthesized proteins or glycans in live cells, followed by rapid and sensitive detection using Biotin-PEG4-Picolyl-N3.[16]
-
Site-Specific Protein Labeling: Labeling of proteins genetically engineered to contain an alkyne-bearing unnatural amino acid, enabling precise attachment of the biotin tag.[21]
-
PROTAC and ADC Development: Use as a versatile linker in the synthesis of PROTACs and ADCs, where the biotin can be used for purification or as an analytical handle.[3][4]
-
Surface Immobilization: Attaching alkyne-modified biomolecules to surfaces for applications in biosensors and microarrays.[9]
General Protocol for CuAAC Biotinylation of an Alkyne-Modified Protein
This protocol provides a general workflow. Researchers should optimize concentrations and incubation times for their specific biomolecule and experimental goals.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a 10 mM stock solution of Biotin-PEG4-Picolyl-N3 in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of a water-soluble Cu(I)-stabilizing ligand (e.g., THPTA) in water.[27][28]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-biomolecule (final concentration typically 10-100 µM) with Biotin-PEG4-Picolyl-N3 (final concentration typically 100-500 µM).
-
In a separate tube, prepare the catalyst premix. For a typical reaction, mix the CuSO4 and ligand solutions first, then add the sodium ascorbate solution. A common final concentration is 250 µM CuSO4, 1.25 mM Ligand, and 5 mM Sodium Ascorbate.[27]
-
Causality Note: Adding the ascorbate last ensures the reduction of Cu(II) to the active Cu(I) state occurs just before the reaction begins, maximizing catalytic activity. The ligand protects the biomolecule from potential oxidative damage from reactive oxygen species that can be generated.[27]
-
-
Initiation and Incubation:
-
Add the catalyst premix to the biomolecule/azide mixture to start the reaction.
-
Incubate at room temperature for 15 to 60 minutes. The accelerated kinetics of the picolyl azide often means shorter incubation times are sufficient.
-
-
Purification and Analysis:
-
Remove excess unreacted biotin reagent and catalyst components using a desalting column or size-exclusion chromatography.
-
Confirm successful biotinylation via methods such as a Western blot using streptavidin-HRP or by mass spectrometry.
-
Safety Data Sheet Summary and Handling Precautions
While Biotin-PEG4-Picolyl-N3 is generally not classified as hazardous under GHS, the azide functional group requires careful handling to prevent potential risks.[29][30]
-
Primary Hazard - Azide Group: Organic azides can be energetic and potentially explosive, particularly under conditions of heat, shock, or when in contact with certain metals.[31][32]
-
Incompatibility: Avoid contact with strong acids, heavy metals (especially lead and copper), and their salts. Reaction with these can form highly shock-sensitive and explosive heavy metal azides. Never use metal spatulas to handle the solid material.[31][33][34]
-
Disposal: Never dispose of azide-containing solutions down the drain, as accumulation in lead or copper plumbing can create an explosion hazard.[31][33] All azide waste should be treated as hazardous and disposed of according to institutional guidelines.[34]
-
-
Toxicity: Sodium azide, a related inorganic compound, is highly toxic.[31][35] While the risk profile of this specific organic azide is lower, appropriate personal protective equipment should always be used.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory safety glasses, a lab coat, and nitrile gloves.[33]
-
Work Area: Handle the solid compound and prepare stock solutions inside a chemical fume hood to avoid inhalation of any dust.
-
Storage: Store the compound at -20°C in a tightly sealed container, away from light, heat, and incompatible materials.[1][8][32]
Conclusion
Biotin-PEG4-Picolyl-N3 represents a significant advancement in bioconjugation technology. By integrating a copper-chelating picolyl azide, it enables exceptionally fast, efficient, and biocompatible biotinylation via the CuAAC reaction. The hydrophilic PEG4 linker further enhances its utility by improving solubility and minimizing non-specific interactions. For researchers in drug development, diagnostics, and fundamental biology, this reagent provides a powerful and reliable tool to label, detect, and purify biomolecules with high precision and confidence, ultimately accelerating the pace of scientific discovery.
References
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. Also available at: [Link]
-
Jena Bioscience. (n.d.). Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 769537. Also available at: [Link]
-
Ruixibiotech. (n.d.). Dde Biotin-PEG4-Picolyl azide. Retrieved from [Link]
-
Meineke, B., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9. Also available at: [Link]
-
Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
AxisPharm. (n.d.). Dde Biotin-PEG4-Picolyl azide, CAS 2055048-42-3. Retrieved from [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Also available at: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Appendix B: Laboratory Chemical Safety Summaries. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Also available at: [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. Also available at: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Takashima, I., et al. (2019). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 17(34), 7935-7939. Also available at: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Shigei, H., et al. (2019). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Retrieved from [Link]
-
Noh, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 26(22), 16309. Also available at: [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1823-1827. Also available at: [Link]
Sources
- 1. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biotin-PEG4-Picolyl azide | PROTAC linker | TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medkoo.com [medkoo.com]
- 8. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 9. chempep.com [chempep.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. vectorlabs.com [vectorlabs.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. purepeg.com [purepeg.com]
- 16. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labinsights.nl [labinsights.nl]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 21. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 22. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
- 26. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. interchim.fr [interchim.fr]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. tcichemicals.com [tcichemicals.com]
- 31. chemistry.unm.edu [chemistry.unm.edu]
- 32. safety.fsu.edu [safety.fsu.edu]
- 33. ehs.umich.edu [ehs.umich.edu]
- 34. geneseo.edu [geneseo.edu]
- 35. ehs.wisc.edu [ehs.wisc.edu]
Methodological & Application
Application Note: High-Efficiency Live Cell Surface Labeling Using Biotin-PEG4-Picolyl-Azide
Introduction & Principle
The Challenge of Live Cell Click Chemistry
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bio-orthogonal labeling due to its kinetics and specificity.[1] However, its application in live cells has historically been limited by the toxicity of the Copper(I) catalyst.[2] Standard protocols require copper concentrations (100 µM – 1 mM) that induce significant Reactive Oxygen Species (ROS) generation, leading to cell death or metabolic perturbation.
The Picolyl Advantage: Chelation-Assisted CuAAC (CpAAC)
Biotin-PEG4-Picolyl-Azide utilizes a specialized "picolyl" moiety that functions as an internal copper chelator.[1] This structural innovation coordinates the Cu(I) ion directly at the reaction center (the azide), raising the effective local concentration of the catalyst.
Key Mechanistic Benefits:
-
Toxicity Reduction: Enables rapid labeling at low copper concentrations (10–50 µM), which are well-tolerated by live cells.[1]
-
Kinetic Boost: Increases reaction speed by 25-40 fold compared to standard azides, even in low-copper environments.[1]
-
Signal Sensitivity: Significantly enhances signal-to-noise ratio, critical for detecting low-abundance cell-surface markers (e.g., glycans, lipids).[1]
Mechanistic Diagram
The following diagram illustrates how the picolyl moiety recruits Cu(I) to accelerate the reaction, contrasting it with standard click chemistry.
Figure 1: Mechanism of Chelation-Assisted CuAAC.[1][2] The picolyl moiety actively recruits Cu(I), enabling fast kinetics at non-toxic concentrations.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| Probe | Biotin-PEG4-Picolyl-Azide | Detection of alkyne-tagged biomolecules.[1][2][3][4] |
| Metabolic Label | Ac4ManNAl (N-azidoacetylmannosamine-tetraacylated) or Alkynyl-Lipids | Introduces alkyne handle into cell surface glycans/lipids.[1] |
| Catalyst Source | CuSO4 (Copper(II) Sulfate) | Source of Copper.[1] |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to catalytic Cu(I).[1][5][6] |
| Ligand | BTTAA or THPTA | Maintains Cu(I) solubility and blocks ROS.[1] BTTAA is preferred for live cells. |
| Detection | Streptavidin-Fluorophore (e.g., SA-AlexaFluor 488) | Visualization of biotinylated targets.[1] |
Stock Solutions Preparation[1]
-
Biotin-PEG4-Picolyl-Azide: Dissolve in DMSO to 10 mM. Store at -20°C.
-
CuSO4: 100 mM in sterile water. Freshly prepared is best, or store at 4°C.
-
BTTAA Ligand: 50 mM in sterile water.
-
Sodium Ascorbate: 100 mM in sterile water. MUST be prepared fresh immediately before use.
Experimental Protocol: Live Cell Surface Labeling
This protocol focuses on labeling cell-surface glycans (e.g., Sialic acids) on living cells.[1]
Phase 1: Metabolic Incorporation (The "Setup")
-
Seed Cells: Plate cells (e.g., HeLa, CHO, HEK293) in appropriate growth medium.
-
Treat: Add Ac4ManNAl (or other alkyne precursor) to the medium at a final concentration of 50 µM .
-
Control: Prepare a negative control sample with DMSO vehicle only (no alkyne).[1]
-
-
Incubate: Culture cells for 24–48 hours at 37°C / 5% CO2 to allow metabolic incorporation of the alkyne into the cell surface glycocalyx.
Phase 2: The Click Reaction (The Critical Step)
Expert Insight: The order of addition in the reaction cocktail is critical to prevent copper precipitation and maximize catalyst activity.
-
Wash: Gently wash cells 2x with warm PBS (pH 7.4) to remove excess unincorporated sugar.
-
Prepare Labeling Buffer: Use DPBS (with Mg2+/Ca2+) or HBSS.
-
Prepare "Click Cocktail" (Master Mix): Combine reagents in the following order (for 1 mL total volume):
Order Component Final Conc. Volume (from Stock) 1 Labeling Buffer (PBS) - 974 µL 2 BTTAA Ligand (50 mM) 300 µM 6 µL 3 CuSO4 (100 mM) 50 µM 0.5 µL 4 Biotin-PEG4-Picolyl-N3 (10 mM) 20 µM 2 µL 5 Sodium Ascorbate (100 mM) 2.5 mM 25 µL -
Note: Premix CuSO4 and BTTAA first to form the complex, then add the Probe, and finally activate with Sodium Ascorbate.
-
Picolyl Optimization: Standard Azides require 100-500 µM Cu.[1] Picolyl allows us to use 50 µM Cu , drastically reducing toxicity.
-
-
Labeling: Add the Click Cocktail to the live cells immediately.
-
Incubate: Incubate for 5–10 minutes at Room Temperature (RT) or 37°C.
-
Expert Note: Do not exceed 15 minutes for live cells if possible. The Picolyl moiety makes this reaction extremely fast; 5 minutes is often sufficient.
-
-
Stop & Wash: Aspirate the cocktail and wash cells 3x with PBS containing 1% BSA (to scavenge excess copper).
Phase 3: Detection & Analysis[1]
-
Staining: Incubate cells with Streptavidin-Fluorophore (e.g., 2 µg/mL) in PBS + 1% BSA for 15-20 minutes at 4°C (to minimize endocytosis) or RT.
-
Wash: Wash 3x with PBS.
-
Analysis:
-
Flow Cytometry: Detach cells (using non-enzymatic dissociation like EDTA/PBS to preserve surface proteins) and analyze.
-
Microscopy: Image immediately in live-cell imaging buffer.[1]
-
Workflow Visualization
Figure 2: Step-by-step workflow for live cell surface labeling using Biotin-PEG4-Picolyl-Azide.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Solution |
| Cell Detachment / Death | Copper toxicity or long incubation.[1] | Ensure BTTAA is used (better than THPTA for live cells).[1] Reduce Cu concentration to 20-40 µM. Reduce time to 5 mins. |
| Low Signal | Inefficient metabolic incorporation.[1] | Increase metabolic labeling time (up to 48h). Verify Alkyne-sugar concentration. |
| High Background | Non-specific binding of Streptavidin.[1] | Increase BSA concentration in wash steps (up to 3%). Perform blocking step before Streptavidin. |
| Precipitation in Cocktail | Incorrect mixing order. | Always mix Cu + Ligand (BTTAA) first. The solution should be clear blue/colorless, not brown/turbid. |
References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1][5][6][7][8][9] Angewandte Chemie International Edition. [Link][1]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[8] Bioconjugate Chemistry. [Link][1]
-
Gaebler, A., et al. (2016). "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins."[8] Journal of Lipid Research. [Link][1]
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study."[1] Angewandte Chemie. [Link][1]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG4-Picolyl azide, 2222687-71-8 | BroadPharm [broadpharm.com]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Picolyl-Azide-PEG4-Biotin, Azide-containing (Desthio) Biotinylation Reagents - Jena Bioscience [jenabioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Note: High-Efficiency Enrichment of Alkyne-Tagged Proteins using Biotin-PEG4-Picolyl-N3
Executive Summary
Enriching alkyne-tagged proteins from complex biological lysates is a cornerstone of chemical proteomics, particularly in metabolic labeling (e.g., Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT) and Activity-Based Protein Profiling (ABPP).[1]
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often requires high concentrations of copper (0.1–1.0 mM) to drive the reaction, which induces protein precipitation and generates reactive oxygen species (ROS) that degrade sample integrity.[1]
Biotin-PEG4-Picolyl-N3 overcomes this limitation via Chelation-Assisted CuAAC .[1] The picolyl moiety contains an internal copper-chelating motif that raises the effective local concentration of Cu(I) at the reaction site. This allows the reaction to proceed with catalytic efficiency 10–25x higher than standard azides, even at low copper concentrations (10–50 µM), preserving protein solubility and maximizing enrichment yields.
Mechanism of Action
The structural advantage of Biotin-PEG4-Picolyl-N3 lies in the pyridyl nitrogen adjacent to the azide group.[1] In standard click chemistry, the copper catalyst relies on diffusion to find the azide and alkyne. In picolyl-azide systems, the pyridine ring coordinates Cu(I) prior to the reaction, effectively "recruiting" the catalyst to the azide.
Figure 1: Chelation-Assisted CuAAC Mechanism[1][2]
Caption: Comparison of diffusive copper binding in standard azides versus the pre-coordination mechanism in picolyl azides, which lowers the activation energy barrier.
Comparison: Picolyl vs. Standard Azides[1][3]
| Feature | Standard Biotin-Azide | Biotin-PEG4-Picolyl-N3 | Impact on Proteomics |
| Reaction Kinetics | Slow (k ~ 10–100 M⁻¹s⁻¹) | Fast (k > 1000 M⁻¹s⁻¹) | Captures low-abundance targets.[1] |
| Required [Cu] | High (100 µM – 1 mM) | Low (10 – 50 µM) | Reduces protein precipitation.[1] |
| Biocompatibility | Low (ROS generation) | High (Minimal ROS) | Preserves labile PTMs.[1] |
| Chelator Need | Requires THPTA/TBTA | Synergistic with THPTA | Robustness against buffer interference. |
Experimental Workflow
The enrichment process involves three critical phases: Labeling , Conjugation (Click) , and Enrichment/Processing .
Figure 2: Proteomic Enrichment Workflow[1]
Caption: Step-by-step workflow for enriching alkyne-modified proteins using Biotin-PEG4-Picolyl-N3 followed by mass spectrometry.
Detailed Protocol
Phase A: Reagent Preparation[1]
Critical Note: Do not use buffers containing EDTA or EGTA during lysis, as they chelate copper and inhibit the reaction.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% SDS, Protease Inhibitors (EDTA-free), Benzonase (to degrade DNA).[1]
-
Biotin-PEG4-Picolyl-N3 Stock: 5 mM in dry DMSO. Store at -20°C.
-
CuSO₄ Solution: 50 mM in sterile water (Freshly prepared recommended).
-
THPTA Ligand: 100 mM in sterile water.
-
Note: While Picolyl is self-chelating, THPTA acts as a sacrificial antioxidant and maintains Cu(I) solubility.[1]
-
-
Sodium Ascorbate: 100 mM in sterile water. MUST be prepared fresh immediately before use.
Phase B: The Click Reaction (The "Master Mix" Approach)
-
Adjust Protein: Dilute lysate to 1–2 mg/mL. High SDS concentrations (>1%) can hamper downstream enrichment but are fine for the click reaction itself.
-
Add Biotin Probe: Add Biotin-PEG4-Picolyl-N3 to a final concentration of 10–20 µM .[1]
-
Expert Tip: Because picolyl azide is highly efficient, you can use less probe than standard azides (often 100 µM), reducing background non-specific binding.
-
-
Prepare Catalyst Master Mix: Pre-mix reagents in this exact order to form the active catalytic complex before adding to protein:
-
Step 1: CuSO₄ (Final in reaction: 50 µM)
-
Step 2: THPTA (Final in reaction: 100 µM) -> Mix and let sit for 1 min.
-
Step 3: Sodium Ascorbate (Final in reaction: 2.5 mM)
-
-
Initiate: Add the Catalyst Master Mix to the protein lysate.
-
Incubate: Rotate end-over-end for 30–60 minutes at Room Temperature (RT) in the dark.
-
Comparison: Standard azides often require 1–2 hours.[1] Picolyl is complete in <60 mins.
-
Phase C: Post-Reaction Processing
Self-Validating Step: Before enrichment, remove unreacted biotin.[1] Free biotin competes for Streptavidin binding sites and will ruin enrichment efficiency.
-
Precipitation: Perform methanol-chloroform precipitation or acetone precipitation (4 volumes of ice-cold acetone, -20°C for 1 hour).
-
Pelleting: Centrifuge at 15,000 x g for 10 min at 4°C. Discard supernatant.
-
Wash: Wash pellet 2x with ice-cold methanol to remove trace reagents. Air dry briefly.[1]
-
Resuspension: Dissolve pellet in 1% SDS / PBS (or 8M Urea / PBS). Ensure pellet is fully solubilized. Heating to 37°C or sonication may be required.
Phase D: Affinity Enrichment
-
Bead Preparation: Wash 50 µL of NeutrAvidin or Streptavidin magnetic beads with PBS (3x).
-
Binding: Add solubilized protein to beads. Incubate for 1–2 hours at RT with rotation.
-
Stringent Washing:
Phase E: On-Bead Digestion (For MS Analysis)[1]
Since Biotin-PEG4-Picolyl-N3 typically lacks a chemical cleavage site (unless a specific cleavable analog like Dde is used), enzymatic digestion is the standard elution method.[1]
-
Reduction/Alkylation: Treat beads with 10 mM DTT (30 min, 56°C) followed by 20 mM Iodoacetamide (20 min, dark, RT).
-
Digestion: Add Trypsin (Sequencing Grade) in 50 mM AMBIC. Incubate overnight at 37°C.
-
Collection: Magnetically separate beads. Collect the supernatant (containing peptides).
-
Acidification: Acidify with Formic Acid (to 1%) and desalt using C18 StageTips before LC-MS.
Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| Precipitation during Click Rxn | Copper concentration too high. | Reduce CuSO₄ to 20 µM. Picolyl azide works well at this level.[2][3] |
| Low Enrichment Yield | Incomplete solubilization of pellet. | Use 8M Urea or increase sonication time after precipitation.[1] |
| High Background | Non-specific bead binding.[1][3] | Increase washing stringency (add 1% SDS wash steps). |
| No Signal | Ascorbate oxidation.[1] | Always prepare Sodium Ascorbate fresh.[1][4] If it turns yellow, discard. |
References
-
Uttamapinant, C., et al. (2010). "A fluorophore ligase for site-specific protein labeling inside living cells."[1][5] Proceedings of the National Academy of Sciences, 107(24), 10914–10919. [1][5]
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1][6][7][8] Angewandte Chemie International Edition, 51(24), 5852–5856.[1][8] [1]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry." Bioconjugate Chemistry, 25(4), 698–706.[1] [1]
-
Click Chemistry Tools. "Picolyl Azide Reagents: Protocol and Application Notes."
-
Yang, Y., et al. (2013). "Robust integration of bioorthogonal chemical reporters for proteome-wide profiling of protein acetylation."[1] Molecular & Cellular Proteomics, 12(9), 2561-2572.[1]
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. jenabioscience.com [jenabioscience.com]
Application Note: Low-Copper Click Chemistry for Biocompatible Protein Labeling
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier bioorthogonal reaction for protein labeling, offering unparalleled regioselectivity and efficiency[1]. However, the traditional reliance on high concentrations of copper (1–2 mM) presents a severe limitation in biological systems. Unshielded Cu(I) reacts with molecular oxygen and reducing agents to generate reactive oxygen species (ROS), leading to protein degradation, aggregation, and loss of biological function[2].
This application note details a rigorously optimized "low-copper" protocol that leverages specialized accelerating ligands (THPTA, BTTAA) and sacrificial scavengers (aminoguanidine) to maintain catalytic efficiency at copper concentrations as low as 50 µM[3][4]. Designed for researchers and drug development professionals, this self-validating system ensures maximum labeling yield while preserving the structural and functional integrity of sensitive target proteins.
Mechanistic Causality: The "Low-Copper" Paradigm
To achieve high-efficiency labeling without protein degradation, the experimental design must address the underlying chemical causality of CuAAC toxicity.
The Copper Paradox and Ligand Acceleration
Cu(I) is thermodynamically unstable in aqueous buffers and readily oxidizes to inactive Cu(II)[3]. To maintain Cu(I), an excess of a reducing agent (sodium ascorbate) is required[5]. However, this continuous reduction cycle in the presence of ambient oxygen generates ROS.
To break this cycle, water-soluble tris(triazolylmethyl)amine-based ligands—specifically THPTA and BTTAA —are employed[4]. These ligands serve a dual purpose:
-
Catalytic Acceleration: They coordinate the Cu(I) center, significantly lowering the activation barrier for the azide-alkyne cycloaddition, allowing the reaction to proceed rapidly at 50–100 µM copper[1][2].
-
Steric Shielding: By enveloping the copper ion, the ligand prevents Cu(I) from engaging in off-target redox cycling, thereby suppressing ROS generation and protecting histidine and cysteine residues from oxidative cleavage[5][6]. BTTAA, in particular, has been shown to offer superior catalytic rates and biocompatibility compared to THPTA[7].
Sacrificial Scavenging: The Role of Aminoguanidine
While ligands protect against ROS, the oxidation of sodium ascorbate yields dehydroascorbate. Dehydroascorbate is highly electrophilic and can irreversibly cross-link the side chains of arginine and lysine residues, leading to protein aggregation[1][6]. Aminoguanidine is introduced into the reaction as a sacrificial nucleophile. It rapidly reacts with dehydroascorbate and residual ROS, neutralizing them before they can damage the target protein[2][5].
Synergy with Picolyl Azides
For ultra-sensitive proteins or live-cell applications, the copper concentration can be driven down even further (10–50 µM) by utilizing picolyl azides [1]. The picolyl moiety acts as an internal chelator, actively recruiting the Cu(I)-ligand complex directly to the reaction site, increasing the effective local concentration of the catalyst[4].
Quantitative Optimization: Reagent Selection
The following table summarizes the critical differences between standard CuAAC and the optimized low-copper protocols.
| Parameter | Standard CuAAC | Low-Copper (THPTA) | Ultra-Low Copper (BTTAA) | Mechanistic Rationale |
| CuSO₄ | 1.0 - 2.0 mM | 100 µM | 50 µM | Minimizes baseline ROS generation[3][6]. |
| Ligand | TBTA (0.1 mM) | THPTA (500 µM) | BTTAA (300 µM) | 1:5 or 1:6 Cu:Ligand ratio ensures complete shielding of Cu(I)[2][6]. |
| Reducing Agent | Na-Ascorbate (1 mM) | Na-Ascorbate (5 mM) | Na-Ascorbate (2.5 - 5 mM) | Drives Cu(II) to Cu(I). Must be prepared fresh[2][5]. |
| Scavenger | None | Aminoguanidine (5 mM) | Aminoguanidine (1 - 5 mM) | Prevents Arg/Lys crosslinking by dehydroascorbate[1][6]. |
| Probe Type | Standard Azide | Standard Azide | Picolyl Azide | Internal chelation accelerates reaction at minimal Cu levels[1][4]. |
Pathway Visualization
Figure 1: Chemical causality of the low-copper CuAAC reaction, highlighting the protective roles of ligands and scavengers.
Detailed Experimental Protocols
Reagent Preparation (Critical Step)
Trustworthiness in this protocol relies heavily on reagent freshness and the order of addition.
-
CuSO₄ Stock (20 mM): Dissolve in Milli-Q water. Stable for months at room temperature[5][6].
-
Ligand Stock (50 mM): Dissolve THPTA or BTTAA in Milli-Q water. Aliquot and store at -20°C[5][6].
-
Aminoguanidine HCl (100 mM): Dissolve in Milli-Q water. Store at -20°C[5].
-
Sodium Ascorbate (100 mM): MUST BE PREPARED FRESH DAILY. Dissolve 20 mg in 1 mL of Milli-Q water immediately before use. Oxidized ascorbate (yellowish) will ruin the reaction[5][6].
Protocol A: In Vitro Protein Labeling (Lysates or Purified Proteins)
This protocol is optimized for a 100 µL reaction volume.
-
Prepare the Target: Dilute the alkyne-modified protein in 100 mM Potassium Phosphate buffer (pH 7.0–7.4) to a final concentration of 1–5 mg/mL.
-
Add the Probe: Add the azide-functionalized reporter (e.g., fluorophore or biotin) to a final concentration of 50–100 µM[6].
-
Pre-complex the Catalyst (Crucial): In a separate microcentrifuge tube, mix 0.5 µL of 20 mM CuSO₄ (final 100 µM) with 1.0 µL of 50 mM THPTA or BTTAA (final 500 µM). Wait 3 minutes. Causality: Pre-complexing ensures no free Cu(II) is available to bind non-specifically to the protein prior to reduction[2][6].
-
Add Catalyst to Protein: Transfer the pre-complexed Cu/Ligand mixture to the protein solution.
-
Add Scavenger: Add 5.0 µL of 100 mM Aminoguanidine (final 5 mM)[6].
-
Initiate Reaction: Add 5.0 µL of freshly prepared 100 mM Sodium Ascorbate (final 5 mM)[6].
-
Incubation: Close the tube to limit oxygen exposure. Mix gently on a rotator for 1 hour at room temperature[5][6].
-
Quench & Purify: Quench the reaction by adding EDTA to 5 mM or proceed directly to desalting columns (e.g., Zeba Spin) to remove excess reagents.
Protocol B: Live-Cell Surface Labeling
Optimized for cells metabolically labeled with alkyne/azide sugars.
-
Wash Cells: Aspirate culture medium and wash adherent cells twice with 1 mL of ice-cold DPBS[2][3].
-
Prepare Master Mix: In a separate tube, combine DPBS, the reporter probe (25 µM final), and Aminoguanidine (1 mM final)[2][3].
-
Pre-complex Catalyst: Mix CuSO₄ and BTTAA/THPTA at a 1:5 molar ratio (e.g., 50 µM Cu to 250 µM Ligand)[2][3]. Add this to the Master Mix.
-
Initiate Mix: Add fresh Sodium Ascorbate to the Master Mix to a final concentration of 2.5 mM[2][3].
-
Incubation: Immediately apply the complete reaction mixture to the cells. Incubate on ice (4°C) for 5 to 15 minutes. Causality: The 4°C temperature prevents endocytosis of the membrane proteins during the labeling process[2][3].
-
Wash: Aspirate the reaction mixture and wash the cells three times with DPBS containing 1% BSA to remove unreacted dye.
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the critical pre-complexing and initiation stages.
References
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: National Institutes of Health (NIH) PMC URL:[1]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) PMC URL:[5]
-
Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL:[3]
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry Source: National Institutes of Health (NIH) PMC URL:[2]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation (Current Protocols) Source: Jena Bioscience URL:[6]
-
Lanthanide Tags for Site-Specific Ligation to an Unnatural Amino Acid Source: Australian National University (ANU) URL:[7]
-
Auxiliary Cu(I) Click Reagents Source: Jena Bioscience URL:[4]
Sources
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Synthesis and Application of Biotinylated PROTAC Probes Using Biotin-PEG4-Picolyl-N3 Linkers
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade specific proteins. While therapeutic PROTACs are optimized for cellular permeability and oral bioavailability, drug development relies heavily on PROTAC probes to validate target engagement, confirm ternary complex formation (Target–PROTAC–E3 Ligase), and map off-target degradomes.
Biotin-PEG4-Picolyl-N3 (CAS: 2222687-71-8) has emerged as the premier bifunctional linker for synthesizing these probes[1]. By leveraging chelation-assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reagent allows for the ultra-fast, high-yield biotinylation of alkyne-functionalized PROTAC precursors under exceptionally mild conditions[2]. This application note provides a comprehensive, causality-driven guide to synthesizing and utilizing Biotin-PEG4-Picolyl-N3 PROTAC probes.
Mechanistic Rationale: The Tripartite Advantage
As a Senior Application Scientist, it is critical to understand why this specific linker is chosen over standard alkyl azides. The superiority of Biotin-PEG4-Picolyl-N3 lies in its three structural domains:
-
The Picolyl Azide Moiety (Kinetic Acceleration): Standard CuAAC click chemistry requires high copper concentrations (1–2 mM), which generates Reactive Oxygen Species (ROS) that can oxidize sensitive moieties on PROTAC ligands (e.g., thalidomide derivatives or VHL ligands). The picolyl (pyridine) nitrogen in this linker acts as an internal coordinating ligand, chelating the Cu(I) catalyst[2]. This dramatically increases the local effective concentration of copper at the azide site, accelerating the reaction rate by >10-fold and allowing copper concentrations to be reduced to 10–50 µM[3].
-
The PEG4 Spacer (Steric & Solubility Relief): PROTACs are notoriously hydrophobic and prone to aggregation. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility[4]. More importantly, during downstream pull-down assays, the 16-atom PEG4 chain provides necessary spatial flexibility, preventing steric clash between the bulky streptavidin magnetic bead and the delicate Target–PROTAC–E3 ternary complex[1].
-
The Biotin Tag (Affinity Capture): Biotin provides a near-covalent affinity (
M) for streptavidin, ensuring that even transient or weak ternary complexes can be successfully captured and washed without dissociation.
Table 1: Kinetic and Toxicological Comparison of Azide Linkers
| Parameter | Standard Alkyl Azide | Picolyl Azide (Biotin-PEG4-Picolyl-N3) | Mechanistic Causality |
| Cu(I) Requirement | 1,000 - 2,000 µM | 10 - 50 µM | Picolyl nitrogen chelates Cu(I), lowering the activation energy of the metallacycle intermediate[5]. |
| Reaction Rate | Moderate (2 - 12 Hours) | Ultra-fast (15 - 60 Minutes) | Internal coordination pre-organizes the transition state[2]. |
| Oxidative Damage | High Risk | Negligible | Low copper requirement minimizes ROS generation, preserving PROTAC integrity[3]. |
Phase 1: Chemical Synthesis of the PROTAC Probe
The following workflow describes the conversion of an alkyne-functionalized PROTAC precursor into a biotinylated probe.
Synthesis of Biotinylated PROTAC probes via chelation-assisted CuAAC.
Table 2: Reaction Stoichiometry
| Reagent | Stock Concentration | Final Concentration | Equivalents |
| Alkyne-PROTAC Precursor | 10 mM (in DMSO) | 100 µM | 1.0 eq |
| Biotin-PEG4-Picolyl-N3 | 10 mM (in DMSO) | 120 µM | 1.2 eq |
| CuSO₄ | 10 mM (in H₂O) | 20 µM | 0.2 eq |
| THPTA Ligand | 50 mM (in H₂O) | 100 µM | 1.0 eq |
| Sodium Ascorbate | 100 mM (in H₂O) | 200 µM | 2.0 eq |
Step-by-Step Synthesis Protocol
Self-Validating System Note: Always run a negative control lacking Sodium Ascorbate. Without the reduction of Cu(II) to Cu(I), no cycloaddition should occur. If product is detected in the negative control, it indicates Cu(I) contamination in your buffers.
-
Solvent Preparation: Prepare a 50:50 mixture of DMSO and PBS (pH 7.4). Degas the solvent by bubbling with Argon or Nitrogen for 15 minutes. Causality: PROTACs are highly hydrophobic; DMSO prevents precipitation. Degassing prevents oxygen from rapidly oxidizing the active Cu(I) catalyst back to inactive Cu(II).
-
Reagent Assembly: In a microcentrifuge tube, add the Alkyne-PROTAC precursor to a final concentration of 100 µM. Add Biotin-PEG4-Picolyl-N3 to 120 µM[1].
-
Catalyst Pre-complexation (Critical Step): In a separate tube, mix the CuSO₄ (20 µM final) and THPTA ligand (100 µM final). Incubate for 5 minutes. Causality: Pre-forming the Cu-THPTA complex ensures that free copper never interacts with the PROTAC, preventing non-specific binding and oxidative degradation[3].
-
Initiation: Add the pre-complexed Cu-THPTA to the main reaction tube. Finally, add freshly prepared Sodium Ascorbate (200 µM final). Causality: Ascorbate must be added last. It initiates the reaction by reducing Cu(II) to Cu(I) in situ, which is immediately stabilized by THPTA and the picolyl azide[3].
-
Incubation & Quenching: Incubate at room temperature for 1 hour in the dark. Quench the reaction by adding EDTA (to a final concentration of 1 mM). Causality: EDTA strongly chelates copper, instantly halting the catalytic cycle and preventing downstream artifacts.
-
Validation: Analyze the crude mixture via LC-MS. Look for a mass shift corresponding to the exact mass of Biotin-PEG4-Picolyl-N3 (+622.74 Da)[4].
Phase 2: Biological Application (Ternary Complex Pull-Down)
Once synthesized, the Biotinylated PROTAC probe is utilized to validate target engagement and E3 ligase recruitment in complex biological matrices.
Application of Biotinylated PROTACs in ternary complex validation and target deconvolution.
Step-by-Step Pull-Down Protocol
-
Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (e.g., 0.5% NP-40, 50 mM Tris-HCl, 150 mM NaCl, supplemented with protease inhibitors). Causality: Strong detergents like SDS will denature proteins and destroy the non-covalent Target–PROTAC–E3 ternary complex.
-
Probe Incubation: Incubate 1–5 µM of the Biotinylated PROTAC probe with 1 mg of total cell lysate at 4°C for 2 hours. Causality: Performing this step at 4°C prevents endogenous proteasomes from degrading the target protein once the ternary complex forms.
-
Affinity Capture: Add 50 µL of pre-washed Streptavidin magnetic beads. Incubate for 1 hour at 4°C with gentle end-over-end rotation.
-
Washing: Place the tube on a magnetic rack. Wash the beads 4 times with the mild lysis buffer. Causality: Extensive washing removes non-specific binders, but the buffer must remain mild to preserve the ternary architecture.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil at 95°C for 5 minutes to elute the captured proteins. (Advanced Tip: If using the Dde-protected variant, Dde Biotin-PEG4-Picolyl azide, elution can be performed gently using 2% hydrazine, leaving the streptavidin intact[6]).
-
Analysis: Resolve the eluate via SDS-PAGE and analyze by Western Blot (probing for both the Target Protein and the E3 Ligase) or submit for LC-MS/MS global proteomics to map off-target interactions.
References
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling Angewandte Chemie International Edition (via PMC) URL:[Link][2]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry Nature Protocols (Ting Laboratory) URL:[Link][3]
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions MDPI URL:[Link][5]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. medkoo.com [medkoo.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Dde Biotin-PEG4-Picolyl azide - CD Bioparticles [cd-bioparticles.net]
Application Note: Optimization of Copper Concentration for Picolyl Azide Click Reactions
Topic: Optimal Copper Concentration for Picolyl Azide Click Reaction Content Type: Application Note and Protocol Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioorthogonal conjugation.[1] However, the toxicity of copper(I) ions and the generation of Reactive Oxygen Species (ROS) have historically limited its application in live cells and sensitive biological systems.[2][3] Picolyl azides represent a structural evolution designed to overcome this limitation. By incorporating an internal copper-chelating motif, picolyl azides increase the effective local concentration of the catalyst, allowing researchers to reduce bulk copper concentrations by 10-fold or more (down to 10–40 µM) while maintaining reaction kinetics superior to standard azides at 100–500 µM.
This guide details the mechanistic basis for this enhancement and provides optimized protocols for utilizing picolyl azides in both live-cell imaging and proteomic applications.
Mechanistic Foundation: The Chelation Effect[5][6]
The defining feature of a picolyl azide is the presence of a pyridyl (picolyl) group adjacent to the azide moiety. In standard alkyl azides, the copper catalyst relies on diffusion to interact with the azide and alkyne. In picolyl azides, the pyridine nitrogen acts as a transient ligand, coordinating the Cu(I) ion.
Mechanistic Advantage[4]
-
Standard Azide: Reaction rate depends linearly on bulk [Cu(I)]. High concentrations (100 µM–1 mM) are required to drive the reaction, leading to ROS generation and protein denaturation.
-
Picolyl Azide: The internal chelation "traps" Cu(I) at the reaction site, raising the local effective concentration.[1] This pre-organization accelerates the formation of the metallacycle intermediate, the rate-determining step.
Diagram 1: Chelation-Assisted Catalysis
The following diagram illustrates how the picolyl moiety stabilizes the Copper(I) catalyst, differentiating it from standard alkyl azides.
Caption: Comparison of catalytic efficiency. Picolyl azides coordinate Cu(I) via the pyridyl nitrogen, increasing local catalyst density and reaction speed.[1][3]
Critical Parameters for Optimization
To achieve optimal results, three variables must be balanced: Copper Concentration, Ligand Choice, and Reducing Agent.
A. Copper Concentration ([Cu])[1][3][4][7][8][9]
-
Live Cells: 20–50 µM. Above 50 µM, copper toxicity (focal swelling, mitochondrial stress) becomes significant in sensitive lines like neurons [1, 5]. Picolyl azides maintain high signal-to-noise ratios even at 10 µM Cu.[3]
-
Lysates/Fixed Cells: 50–100 µM. While picolyl azides work at lower concentrations, 100 µM ensures saturation for quantitative proteomics without the risk of cell death.
B. Ligand Choice (THPTA vs. BTTAA)
While picolyl azides have internal chelating ability, external ligands are still required to maintain Cu(I) oxidation state and prevent disproportionation.
-
BTTAA: The superior choice for live cells. It binds Cu(I) more strongly than THPTA, reducing free copper toxicity while permitting catalytic turnover [1].
-
THPTA: Effective for fixed cells and lysates. Cheaper and widely available.
C. Reducing Agent (Sodium Ascorbate)
Maintains copper in the Cu(I) state.[1][4] Must be prepared fresh.
-
Concentration: Typically 2.5 mM – 5 mM.[5]
-
Note: In live cells, ascorbate can be toxic at high doses; keep exposure times short (<30 min).
Comparative Data: Picolyl vs. Standard Azide[4][10][11][12]
The table below summarizes the efficiency gains when switching to picolyl azides, derived from comparative kinetic studies [1, 2].
| Parameter | Standard Alkyl Azide | Picolyl Azide | Improvement Factor |
| Optimal [Cu] (Live Cell) | N/A (Toxic) | 20 – 50 µM | 10x Reduction in Cu |
| Optimal [Cu] (In Vitro) | 100 – 1000 µM | 50 – 100 µM | 2-10x Reduction |
| Relative Reaction Rate | 1.0 (Baseline) | ~25 – 40 | 25-40x Faster |
| Signal Intensity (Low Cu) | Negligible | High | High Sensitivity |
| Biocompatibility | Low (High ROS) | High | Reduced ROS |
Experimental Protocols
Protocol A: Live Cell Labeling (Low Copper / High Viability)
Target: Surface proteins or intracellular metabolites in living cells.
Reagents:
-
Picolyl Azide Probe: 10–20 µM final concentration.
-
BTTAA Ligand: 50 mM stock (in water).[4]
-
Sodium Ascorbate: 100 mM stock (freshly prepared in water).
-
Base Medium: HBSS or Phenol-red free media (Serum-free).
Step-by-Step Workflow:
-
Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., Alkynyl-Palmitate, EdU, or Homopropargylglycine) per experimental requirement.
-
Wash: Wash cells 2x with warm HBSS to remove excess alkyne.
-
Prepare Reaction Cocktail (Mix in order):
-
Note: Premixing Copper and Ligand is critical to prevent free copper spikes.
-
Step 3a: Mix CuSO₄ and BTTAA in a 1:5 molar ratio.
-
Calculation: For 50 µM final [Cu], use 250 µM [BTTAA].
-
-
Step 3b: Add Picolyl Azide probe (Final: 10–20 µM).
-
Step 3c: Add Sodium Ascorbate (Final: 2.5 mM).
-
Step 3d: Dilute in pre-warmed HBSS.
-
-
Reaction: Add the cocktail to cells immediately.
-
Incubation: Incubate for 5–10 minutes at 37°C.
-
Expert Tip: Picolyl azides react extremely fast. Extending beyond 15 minutes increases background without significantly increasing signal [1].
-
-
Quench & Wash: Aspirate cocktail. Wash 3x with HBSS containing 1% BSA (chelated wash) to remove traces of copper.
-
Imaging: Proceed to live-cell imaging or fixation.
Protocol B: Cell Lysate Proteomics (Quantitative)
Target: Click-enrichment of alkyne-tagged proteins from lysates.
Reagents:
-
Lysis Buffer: 1% SDS in PBS (free of EDTA/EGTA).
-
THPTA: 500 µM final (1:5 ratio).
-
Picolyl Azide-Biotin: 10–50 µM final.
-
Sodium Ascorbate: 5 mM final.
Step-by-Step Workflow:
-
Lysate Prep: Adjust protein concentration to 1–2 mg/mL.
-
Click Reaction Assembly:
-
Incubation: Rotate end-over-end for 30–60 minutes at Room Temperature.
-
Note: While standard azides often require 1-2 hours, picolyl azides reach completion faster.
-
-
Precipitation: Precipitate proteins (methanol/chloroform or acetone) to remove excess reagents before streptavidin enrichment.
Optimization & Troubleshooting Workflow
Use the following logic flow to troubleshoot low signal or high background.
Caption: Decision tree for troubleshooting Picolyl Azide experiments. Prioritize reducing Cu and Time for toxicity issues.
References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1][2][8][9] Angewandte Chemie International Edition, 51(24), 5852–5856.[2] Link[2]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[8] Bioconjugate Chemistry, 25(4), 698–706.[9] Link
-
Thermo Fisher Scientific. "Click-iT® Plus Alexa Fluor® Picolyl Azide Toolkit User Guide." Pub.[2][3][10] No. MAN0009879. Link
-
Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." User Manual. Link
-
Bevilacqua, V., et al. (2014). "Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media."[1][9] Angewandte Chemie, 53(23), 5872-5876. Link
Sources
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 2bscientific.com [2bscientific.com]
- 10. vectorlabs.com [vectorlabs.com]
labeling delicate enzymes with copper-chelating biotin azides
Application Note: High-Fidelity Labeling of Delicate Enzymes via Chelation-Assisted CuAAC
Executive Summary: The Copper Dilemma
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bio-orthogonal labeling due to its speed and specificity. However, for "delicate" enzymes—specifically those with catalytic cysteine residues, metal-binding pockets, or susceptibility to oxidative stress—standard CuAAC is often destructive. The requisite copper catalyst (typically 100–1000 µM) generates Reactive Oxygen Species (ROS) and can cause metal-catalyzed oxidation (MCO), leading to denaturation and loss of enzymatic function.
This guide details a Next-Generation Protocol utilizing Biotin Picolyl Azides . These specialized reagents contain an internal copper-chelating motif that raises the local effective concentration of the catalyst. This allows researchers to lower the bulk copper concentration to biocompatible levels (10–40 µM) while maintaining rapid reaction kinetics, effectively shielding delicate proteins from toxicity while ensuring high labeling efficiency.
Scientific Foundation: The Picolyl Mechanism
To protect delicate enzymes, we must understand the causality of copper toxicity and how picolyl azides mitigate it.
-
The Problem (Standard CuAAC): Traditional azides require an external ligand (e.g., THPTA or TBTA) to stabilize Cu(I). To achieve reasonable reaction rates, high concentrations of Copper (100 µM+) are needed. In the presence of ascorbate and oxygen, this "free" copper fuels the Fenton reaction, generating hydroxyl radicals that attack protein backbones and active sites.
-
The Solution (Chelation-Assistance): Picolyl azides incorporate a pyridine ring adjacent to the azide group.[1] The pyridine nitrogen acts as an intrinsic ligand, coordinating the Cu(I) ion directly at the reaction center.
-
Kinetic Boost: This coordination accelerates the rate-determining step (metallacycle formation) by up to 40-fold compared to standard azides.
-
Protective Effect: Because the reaction is faster and the azide "recruits" its own copper, the bulk concentration of copper in the buffer can be drastically reduced (down to 10 µM), below the threshold of toxicity for most sensitive enzymes.
-
Visualization: Chelation-Assisted Mechanism
The following diagram illustrates how the picolyl moiety coordinates Cu(I) to accelerate the reaction.[2]
Caption: Comparison of Standard vs. Picolyl Azide mechanisms. The Picolyl moiety actively recruits Cu(I), enabling rapid kinetics at low, non-toxic copper concentrations.
Experimental Protocol: Low-Copper Labeling
Objective: Biotinylate an alkyne-tagged enzyme (e.g., metabolically labeled or chemically modified) while preserving >90% catalytic activity.
Reagents & Materials
-
Target: Alkyne-tagged protein (1–2 mg/mL in PBS).
-
Label: Biotin Picolyl Azide (e.g., from Click Chemistry Tools, Jena Bioscience).
-
Catalyst Source: CuSO₄ (20 mM stock in water).
-
Reducing Agent: Sodium Ascorbate (500 mM stock, freshly prepared ).
-
Ligand: THPTA (100 mM stock). Note: Even with picolyl azides, THPTA is required to intercept oxidative byproducts in the bulk solution.
-
ROS Scavenger: Aminoguanidine (500 mM stock).
-
Buffer: PBS (pH 7.4). Avoid Tris or buffers with chelating properties (EDTA/EGTA).
Comparative Workflow Parameters
| Parameter | Standard Protocol (Robust Proteins) | Delicate Protocol (Sensitive Enzymes) |
| Azide Type | Standard Biotin-Azide (PEG4) | Biotin Picolyl Azide |
| [CuSO₄] | 100 µM – 1 mM | 10 – 40 µM |
| [THPTA] | 500 µM (5:1 ratio) | 100 µM (Using 5:1 ratio) |
| Reaction Time | 30 – 60 mins | 5 – 20 mins |
| Temperature | Room Temp (25°C) | 4°C (On Ice) |
| Additives | Optional | Aminoguanidine (Essential) |
Step-by-Step Procedure
1. Preparation of the Catalyst Premix (The "Master Mix") Crucial Step: Never add Copper directly to the protein. Always complex it with the ligand first.
-
In a separate tube, mix THPTA and CuSO₄ in a 5:1 molar ratio.
-
Example: Mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA (diluted from stock).
-
Incubate for 5 minutes to ensure formation of the Cu(II)-THPTA complex.
-
2. Reaction Assembly
-
Protein: Place 50 µL of your alkyne-tagged enzyme (1 mg/mL) in a 1.5 mL tube on ice.
-
Scavenger: Add Aminoguanidine to a final concentration of 5 mM. (Protects against dehydroascorbate byproducts).
-
Label: Add Biotin Picolyl Azide to a final concentration of 20–50 µM.
-
Catalyst: Add the Cu-THPTA Premix to a final concentration of 20 µM Copper .
-
Calculation: For 50 µL reaction, this is a very small volume. Pre-dilute the premix if necessary.
-
-
Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM.
-
Note: This reduces Cu(II) to Cu(I) in situ, initiating the reaction.
-
3. Incubation
-
Incubate on ice (4°C) for 20 minutes .
-
Why 4°C? Lower temperature reduces the rate of ROS generation more than it reduces the click reaction rate (which has a low activation energy).
4. Termination & Purification
-
Stop: Add EDTA (final 10 mM) to chelate all copper and stop the reaction immediately.
-
Purify: Remove excess reagents using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS. Do not skip this step; unreacted biotin azide will interfere with streptavidin assays.
Workflow Visualization
The following flow chart outlines the critical order of operations to prevent protein denaturation.
Caption: Step-by-step workflow for labeling delicate enzymes. Note the pre-complexing of Copper and the late addition of Ascorbate.
Troubleshooting & Optimization
-
Enzyme Activity Loss: If activity drops despite using picolyl azide, reduce Copper to 10 µM and increase Picolyl Azide concentration to 100 µM. The reaction is second-order; increasing the azide drives the rate without adding toxic metal.
-
Precipitation: Ensure the Cu-THPTA complex is mixed before adding to the protein. Adding "naked" CuSO₄ can cause immediate precipitation of sensitive proteins.
-
No Signal: Check the "Alkyne Tag." Picolyl azides are highly efficient, so failure usually indicates the alkyne handle is degraded or inaccessible. Verify the alkyne tag using a standard fluorophore click reaction on a denatured sample.
References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[3][4][5][6][7] Angewandte Chemie International Edition, 51(24), 5852–5856.[5]
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[4][8] Bioconjugate Chemistry, 25(4), 698–706.
-
Gaebler, A., et al. (2016). "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins."[4] Journal of Lipid Research, 57(10), 1934–1947.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883.
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Guide: Minimizing Background in Biotin-Streptavidin Pull-downs
This technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-fidelity data from biotin-streptavidin interaction assays.
Role: Senior Application Scientist Scope: Optimization of Signal-to-Noise Ratio (SNR) in Affinity Purification Last Updated: March 2026
Executive Summary: The Signal-to-Noise Challenge
The biotin-streptavidin interaction (
-
Non-Specific Binding (NSB): Proteins binding to the bead matrix or the streptavidin protein itself via electrostatic or hydrophobic interactions.
-
Endogenous Biotin: Native carboxylases (e.g., Acetyl-CoA Carboxylase) competing for binding sites.
-
Leaching: Streptavidin subunits dissociating from beads during harsh elution, appearing as ~13kDa or ~55kDa contaminants.
This guide provides a self-validating workflow to systematically eliminate these sources of error.
Core Concepts & Bead Selection
Q: Why does my negative control (beads + lysate, no bait) show bands? A: You are likely using the wrong bead type for your specific lysate conditions. The physical properties of the avidin analogue dictate the background profile.
Comparative Analysis of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin™ | Impact on Background |
| Source | Egg White | S. avidinii | Modified Avidin | |
| Isoelectric Point (pI) | ~10.5 (Highly Basic) | ~5-6 (Slightly Acidic) | ~6.3 (Neutral) | High pI causes electrostatic binding to negatively charged DNA/proteins. |
| Glycosylation | Yes (Mannose) | No | No | Lectins/sticky proteins bind sugar residues on Avidin. |
| RYD Sequence | No | Yes (Arg-Tyr-Asp) | No | RYD mimics RGD (Arg-Gly-Asp), allowing Streptavidin to bind cell-surface integrins [1].[1] |
| Best Use Case | Rare (High Noise) | General Purpose | Low Background | NeutrAvidin is the gold standard for minimizing NSB. |
Recommendation: Switch to NeutrAvidin or blocked Streptavidin variants if you observe persistent background bands in the 30–100 kDa range that are not endogenous biotin.
Optimized Workflow: The "Zero-Background" Protocol
To achieve maximum purity, you must treat the experiment as a sequential filtration process.
Phase 1: Sample Preparation (The "Input" Phase)
Q: How do I remove "sticky" proteins before the actual pull-down? A: Implement a rigorous Pre-clearing step.[2]
-
Lysis Buffer Optimization: Avoid high detergent concentrations initially. Use 0.1% NP-40 or Triton X-100.
-
The Pre-clear Step:
-
Incubate lysate with unconjugated beads (same matrix as your capture beads, e.g., Sepharose or Magnetic) for 30–60 mins at 4°C.
-
Mechanism:[2][3][4][5] This removes proteins that bind non-specifically to the agarose/magnetic matrix or the blocking agents on the beads [2].[6]
-
Critical: If endogenous biotin (e.g., ~75kDa, ~130kDa bands) is a problem, pre-clear with Streptavidin beads before adding your biotinylated bait. This depletes the lysate of endogenous biotinylated proteins.
-
Phase 2: Binding & Washing (The "Interaction" Phase)
Q: My wash steps aren't removing non-specific binders. What parameters should I tweak? A: Stringency is a function of Salt and Detergent.[2]
-
Blocking the Beads: Pre-block beads with 1% BSA or Casein for 1 hour before adding them to the lysate. This covers open hydrophobic patches on the plastic/matrix.
-
Wash Buffer Strategy:
-
Wash 1-2: Low stringency (PBS + 0.1% Tween-20).
-
Wash 3: High salt (PBS + 500 mM NaCl ).[2] Why? Disperses electrostatic interactions causing NSB.
-
Wash 4: Low salt (PBS). Why? Removes high salt to prevent interference with elution/SDS-PAGE.
-
Phase 3: Elution (The "Cleanup" Phase)
Q: How do I elute without boiling off streptavidin subunits? A: Boiling in SDS-PAGE buffer breaks the tetrameric streptavidin bond, releasing monomeric streptavidin (13kDa) into your sample. Use Competitor Elution or Soft Acid Elution .
Protocol: Soft Elution vs. Boiling
| Method | Protocol | Pros | Cons |
| Boiling (Harsh) | 95°C, 5 min in SDS Buffer | 100% Yield | Leaches Streptavidin (contaminates MS/Western); Denatures bait. |
| Competitor (Gentle) | 25-50 mM Free Biotin, 10 min, RT or 37°C | Native protein elution | Requires high [Biotin]; Slower kinetics. |
| Acid (Soft) | 0.1M Glycine-HCl (pH 2.8), 5 min | High Yield, Low Leaching | Must neutralize immediately (Tris pH 8.5); Some complexes acid-labile. |
Tech Tip: If using Magnetic Beads, avoid boiling if possible. The heat can cause bead aggregation and polymer coating failure, leading to iron leaching [3].
Visualizing the Logic
The following diagrams illustrate the optimized workflow and a troubleshooting decision tree.
Diagram 1: The Low-Background Workflow
Caption: Optimized sequential workflow emphasizing pre-clearing and bead blocking to minimize non-specific binding.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for identifying the source of background noise based on molecular weight patterns.
Troubleshooting FAQs
Q: I see a strong band at ~13 kDa and ~55 kDa in my Western Blot. Is this my protein? A: Likely not. This is classic Streptavidin Leaching .
-
Cause: Boiling streptavidin beads in SDS-loading buffer breaks the tetramer into monomers (~13 kDa) and dimers/tetramers (~55 kDa).
-
Fix: Do not boil the beads. Elute with 2x SDS-loading buffer at 60°C for 10 minutes , or use the Glycine-HCl (pH 2.8) elution method described above [3].[3][6]
Q: Can I use milk to block my membrane for Western Blotting after a biotin pull-down? A: No. Milk contains high levels of endogenous biotin (Vitamin B7).
-
Consequence: If you use milk, the free biotin will quench your Streptavidin-HRP probe, resulting in no signal.
-
Fix: Use BSA (Bovine Serum Albumin) or specialized biotin-free blocking buffers for all blocking and antibody dilution steps [4].
Q: My "Prey" protein is weak, but background is high. How do I improve the ratio? A: Increase the Bait-to-Lysate ratio and decrease incubation time.
-
Long incubations (>2 hours) favor non-specific hydrophobic interactions.
-
Protocol: Bind the Biotin-Bait to the beads first (in clean buffer), wash away excess bait, and then add the lysate for a short incubation (1-2 hours at 4°C). This prevents the lysate from competing for the bead surface.
References
-
Alon, R., et al. (1993). "Streptavidin contains an RYD sequence which mimics the RGD receptor domain of fibronectin." Biochemical and Biophysical Research Communications.
-
Thermo Fisher Scientific. "Preventing non-specific binding in Biotin-based pulldown assays." BenchChem Technical Notes.
-
GoldBio. "How to Solubilize Biotin for Streptavidin Elution Buffer." Gold Biotechnology Technical Resources.
-
Rockland Immunochemicals. "Tips for Biotin, Avidin, & Streptavidin." Technical Tips.
Sources
Technical Support Center: Optimizing Biotin-Azide Solubility in Cell Lysates
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals.[1] Topic: Troubleshooting and optimizing the solubility of biotin-azide reagents in complex biological mixtures (cell lysates).
Executive Summary: The "Hydrophobicity Trap"
The most common failure mode in bioorthogonal labeling (Click Chemistry) within cell lysates is not chemical reactivity, but reagent availability . Biotin-azide reagents, particularly those with short linkers, are inherently hydrophobic. When a concentrated organic stock (in DMSO/DMF) hits an aqueous cell lysate, the reagent often "crashes out" (precipitates) microscopically.
This creates two critical issues:
-
False Negatives: The reagent is physically inaccessible to the alkyne-tagged protein, halting the reaction.
-
High Background: Precipitated biotin-azide aggregates stick non-specifically to hydrophobic protein patches, surviving wash steps and lighting up Streptavidin blots with noise.
This guide provides the solubility-first protocols required to eliminate these artifacts.
Troubleshooting Guide (Q&A)
Q1: My lysate turns cloudy immediately upon adding the Biotin-Azide. How do I fix this?
Diagnosis: "Solvent Shock." You likely added a high-concentration stock (e.g., 10-50 mM in 100% DMSO) directly to an aqueous buffer. The rapid change in polarity forces the hydrophobic biotin-azide out of solution before it can disperse.
The Fix: The "Intermediate Dilution" Method Do not add the master stock directly to the lysate.
-
Create a 10x Working Solution: Dilute your master stock (e.g., 50 mM) into a 20-50% DMSO/Water mixture to create a working solution (e.g., 500 µM).
-
Add Dropwise: Add this working solution to your lysate while vortexing gently.
-
Result: This prevents the local high-concentration "hotspots" that trigger nucleation and precipitation.
Q2: I am using TBTA ligand, and my reaction efficiency is low in lysates. Why?
Diagnosis: Ligand Insolubility. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is poorly soluble in water. In cell lysates, TBTA tends to precipitate, taking the Copper (Cu(I)) catalyst with it. Without soluble Cu(I), the click reaction stalls.
The Fix: Switch to THPTA or BTTAA
-
THPTA: Completely water-soluble. It maintains the Cu(I) oxidation state in aqueous environments without requiring high organic co-solvents.
-
Protocol Adjustment: If you must use TBTA, you need a final solvent concentration of ~20% DMSO/tBuOH, which may precipitate your lysate proteins. Switching to THPTA allows the reaction to proceed in 95%+ aqueous buffer.
Q3: I see high background signal on my Western Blot, even in "No Click" controls.
Diagnosis: Hydrophobic Aggregation. The biotin-azide reagent precipitated and formed "sticky" micelles that adsorbed to proteins. These aggregates are often resistant to standard mild washing.
The Fix: Post-Reaction Cleanup
-
Methanol-Chloroform Precipitation: This is the gold standard for removing unreacted biotin-azide. The organic phase strips away the free hydrophobic reagent, while the protein pellets at the interface.
-
Alternative (On-Bead): If capturing on Streptavidin beads, wash with 1% SDS or 6M Urea (if the interaction tolerates it) to strip non-covalent hydrophobic contaminants.
Core Protocol: Solubility-Optimized CuAAC in Cell Lysates
This protocol prioritizes reagent solubility to ensure maximum labeling efficiency.
Reagents:
-
Protein Lysate: 1–2 mg/mL in PBS (Avoid Tris/Glycine if using NHS-esters, but fine for Click).
-
Biotin-Azide: Biotin-PEG3-Azide or Biotin-PEG4-Azide (Recommended over non-PEGylated versions).
-
Ligand: THPTA (100 mM aqueous stock).
-
Copper: CuSO₄ (50 mM aqueous stock).[2]
-
Reducing Agent: Sodium Ascorbate (100 mM, Freshly Prepared ).[3]
Step-by-Step Workflow
-
Lysate Preparation:
-
Adjust protein concentration to 1-2 mg/mL.[4]
-
Critical: Ensure lysate contains no metal chelators (EDTA/EGTA) which strip the Copper catalyst.
-
-
Reagent Pre-Complexation (The "Catalyst Master Mix"):
-
Why? Mixing Copper and Ligand before adding to the lysate protects the copper from reacting with free thiols in the protein.
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ + 2 µL of 50 mM THPTA). Incubate for 5 mins.
-
-
The "Sandwich" Addition:
-
Add Biotin-Azide to lysate (Final: 20–50 µM). Use the Intermediate Dilution method if using hydrophobic linkers.
-
Add Catalyst Master Mix (Cu-THPTA) to lysate (Final: 1 mM Cu / 5 mM THPTA).
-
Add Sodium Ascorbate (Final: 5 mM). This initiates the reaction.[3]
-
-
Incubation:
-
Rotate end-over-end for 1 hour at Room Temperature.
-
Note: Do not vortex vigorously during reaction; oxidation of Cu(I) to Cu(II) kills the reaction.
-
-
Termination & Cleanup:
-
Add 4 volumes of cold Methanol, 1 vol Chloroform, 3 vols Water.
-
Vortex and spin (Max speed, 5 min).
-
Discard upper phase (contains unreacted Biotin-Azide).
-
Recover protein disk (interphase).
-
Visualizations
Figure 1: Solubility-Optimized Workflow
This diagram illustrates the critical "Pre-Complexation" and "Intermediate Dilution" steps to prevent precipitation.
Caption: Workflow preventing "Solvent Shock" via intermediate dilution and catalyst pre-complexation.
Figure 2: Reagent Selection Decision Tree
Choose the right reagent and ligand based on your lysate conditions.
Caption: Decision matrix for selecting Biotin-Azide variants and Ligands based on solvent tolerance.
Reference Data
Table 1: Solubility Limits & Recommendations
| Reagent Type | Stock Solvent | Max Aqueous Solubility | Recommended Final DMSO % | Notes |
| Biotin-Azide (No PEG) | DMSO / DMF | < 50 µM | 5–10% | High risk of precipitation. Requires intermediate dilution. |
| Biotin-PEG3-Azide | DMSO / Water | ~ 1–5 mM | < 1% | Moderate solubility. Good balance of linker length. |
| Biotin-PEG4+ Azide | Water / DMSO | > 10 mM | 0% | Highly water soluble. Ideal for sensitive proteins. |
| TBTA Ligand | DMSO / tBuOH | Insoluble | 20% | Avoid in lysates unless high DMSO is tolerated. |
| THPTA Ligand | Water | > 100 mM | 0% | Gold Standard for cell lysate labeling. |
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Retrieved from [Link]
-
Glen Research. (2014). THPTA - A Water Soluble Click Ligand. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Biotin-PEG4-Picolyl-N3
Topic: Optimizing THPTA to Copper Ratio for Biotin-PEG4-Picolyl-N3
Introduction: The "Chelation-Assisted" Advantage[1]
You are likely using Biotin-PEG4-Picolyl-N3 because you need to label sensitive biomolecules (proteins, live cells, or cell lysates) where standard click chemistry conditions (high copper) would cause denaturation or toxicity.
The core differentiator of this reagent is the Picolyl Azide moiety. Unlike standard azides, the picolyl group contains a pyridine ring that acts as an internal chelating auxiliary. It grabs Copper(I) from the bulk solution, effectively raising the local concentration of the catalyst at the reaction site.
The Practical Implication: You can drastically lower the total Copper loading (reducing toxicity) without sacrificing reaction speed.[1] However, this changes how you must manage your THPTA ligand ratio to maintain stability without "starving" the picolyl group of copper.
Module 1: The Golden Ratio & Optimization
The Core Question: What is the optimal THPTA:Cu ratio?
The Recommendation: Maintain a 5:1 (THPTA:Cu) molar ratio, but reduce the total Copper concentration .
Many users mistakenly believe that because the Picolyl group chelates copper, they can dispense with THPTA or reduce the ratio to 1:1. Do not do this.
Why 5:1 is still required (The "Protective Buffer" Theory)
-
Oxidation Protection: Cu(I) is thermodynamically unstable and wants to oxidize to Cu(II) (inactive) or disproportionate. THPTA acts as a shield in the bulk solution.
-
ROS Scavenging: In the presence of ascorbate and oxygen, Copper generates Reactive Oxygen Species (ROS). A 5:1 excess of THPTA intercepts these ROS, protecting your protein from oxidative damage (e.g., histidine oxidation).[2]
-
The Hand-Off: The THPTA holds the Cu(I) in a soluble, non-toxic reservoir. The Picolyl Azide has a higher affinity for Cu(I) than THPTA does. It effectively "steals" the copper from the THPTA-Cu complex only when the reaction is ready to occur.
Quantitative Optimization Table
| Parameter | Standard Azide Conditions | Picolyl Azide (Optimized) | Reasoning |
| [CuSO₄] | 100 µM - 1 mM | 10 µM - 50 µM | Picolyl internal chelation boosts |
| [THPTA] | 500 µM - 5 mM | 50 µM - 250 µM | Maintains the 5:1 ratio relative to Copper. |
| Ratio (L:M) | 5:1 | 5:1 | Ensures bulk Cu(I) stability and ROS protection. |
| Ascorbate | 5 mM | 2.5 mM - 5 mM | Excess reductant is still needed to combat O₂. |
Module 2: Visualizing the Mechanism
The following diagram illustrates the "Hand-Off" mechanism where THPTA protects the copper until the Picolyl moiety recruits it for the catalytic cycle.
Caption: The THPTA acts as a soluble reservoir. The Picolyl moiety recruits Cu(I) from this reservoir, accelerating the reaction while keeping free Copper low.
Module 3: Troubleshooting Guides (FAQs)
Q1: My reaction solution turned blue. Is it working?
Status: CRITICAL FAILURE
-
Diagnosis: A blue color indicates Cu(II). Your catalyst has oxidized and is dead.
-
The Fix:
-
Check Ascorbate: Sodium Ascorbate degrades rapidly in water. Always make a fresh 100 mM - 500 mM stock immediately before use. If the powder is yellow/brown, discard it.
-
Oxygen: If your buffer is not degassed, atmospheric oxygen can out-compete the reductant.
-
Rescue: You can try adding a "booster" shot of fresh Ascorbate (final conc. 5 mM) to turn the solution colorless again, but it is often safer to restart.
-
Q2: I see a precipitate when adding the Biotin-PEG4-Picolyl-N3.
Status: SOLUBILITY ISSUE
-
Diagnosis: While the PEG4 linker provides water solubility, the Picolyl-Biotin core is hydrophobic. Adding a high-concentration DMSO stock directly to an aqueous buffer can cause "shock precipitation."
-
The Fix:
-
Dilute the Stock: Do not add 10 mM DMSO stock directly to the reaction. Dilute the reagent to 1 mM in 20% DMSO/Water first, then add this intermediate to your reaction.
-
Solvent Tolerance: Ensure your final reaction mixture contains 5-10% DMSO if the protein tolerates it.
-
Q3: My protein precipitated after the reaction.
Status: AGGREGATION
-
Diagnosis: You likely over-labeled the protein (modifying too many lysines if using NHS chemistry, or attaching too many hydrophobic biotin handles).
-
The Fix:
-
Reduce Equivalents: Drop the Biotin-Reagent excess from 20x to 5-10x.
-
Check Copper: Even with THPTA, high copper (1 mM) precipitates proteins. Ensure you are using the optimized 50 µM Cu concentration enabled by the picolyl azide.
-
Module 4: Validated Step-by-Step Protocol
Objective: Labeling a 2 mg/mL cell lysate containing an Alkyne-tagged protein.
Reagents Preparation
-
Stock A (Cu-Mix): Mix 20 µL of 100 mM CuSO₄ + 40 µL of 250 mM THPTA. (This pre-complexes the copper).[3][4]
-
Stock B (Reductant): 100 mM Sodium Ascorbate (Freshly prepared in water).
-
Stock C (Label): 5 mM Biotin-PEG4-Picolyl-N3 in DMSO.
Workflow
-
Prepare Lysate: Adjust lysate to 2 mg/mL in PBS (pH 7.4). Avoid EDTA or chelating buffers.
-
Add Label: Add Stock C to lysate for a final concentration of 20-50 µM. Vortex gently.
-
Add Catalyst (The "Master Mix" Method):
-
Note: Do not add Cu and Ascorbate separately to the protein. Premix them to form the active catalyst.
-
In a separate tube, combine:
-
88 µL PBS
-
2 µL Stock A (Cu/THPTA)
-
10 µL Stock B (Ascorbate)
-
-
Observation: This mix should be colorless. If blue, discard.
-
-
Initiate: Add 10 µL of this Catalyst Master Mix to 90 µL of your lysate reaction.
-
Final Concentrations: ~40 µM Cu, 200 µM THPTA, 5 mM Ascorbate.
-
-
Incubate: 30-60 minutes at Room Temperature (Dark).
-
Quench: Add EDTA (final 10 mM) to strip the copper and stop the reaction.
Module 5: Troubleshooting Logic Tree
Use this decision tree to diagnose failure points during the experiment.
Caption: Diagnostic flow for evaluating CuAAC failures. Blue color is the most common failure mode (oxidation).
References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[5] Angewandte Chemie International Edition.
- Key Insight: Establishes that picolyl azides at 10-40 µM Cu outperform standard azides
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation."[3] Angewandte Chemie.
-
Key Insight: Defines the 5:1 THPTA:Cu ratio as critical for protecting proteins from oxidative damage.[2]
-
-
BroadPharm Protocol. "Protocol for Azide-Alkyne Click Chemistry."
- Key Insight: Validates the pre-complex
-
Vector Laboratories. "Cell Lysate Labeling Guide."
- Key Insight: Provides baseline concentrations for lys
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Technical Support Center: Preventing Protein Precipitation During Click Chemistry Labeling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter a frustrating roadblock: their carefully purified protein precipitates the moment they initiate a click chemistry labeling reaction.
Protein precipitation is not a random failure; it is a deterministic response to chemical stress. Whether you are utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), aggregation is driven by three primary culprits: oxidative damage from unchelated copper , hydrophobic shock from bulky reagents , or solvent-induced denaturation .
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these failures and provide self-validating protocols to ensure your bioconjugation workflows remain soluble, active, and reproducible.
Diagnostic Decision Tree
Before adjusting your protocol, use the logical workflow below to isolate the root cause of your protein precipitation.
Diagnostic workflow for resolving protein precipitation during click chemistry labeling.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: My protein precipitates immediately upon adding the CuAAC cocktail. What is happening at a molecular level?
The Causality: In standard CuAAC, Copper(I) is generated in situ by reducing CuSO₄ with sodium ascorbate. If Cu(I) is left unchelated, it reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS). These ROS rapidly oxidize sensitive amino acid side chains (Cysteines, Methionines, Histidines), causing the protein to misfold and precipitate. Furthermore, unchelated Cu(I) can directly coordinate with the protein backbone, acting as a cross-linking agent. The Solution: You must use a water-soluble accelerating ligand. According to the1 [1], ligands like THPTA bind Cu(I), blocking its bioavailability and ameliorating toxic effects while maintaining catalytic efficiency.
Q2: I switched to copper-free SPAAC to avoid copper toxicity, but my protein still aggregates. Why?
The Causality: SPAAC relies on strained cyclooctynes (e.g., DBCO, BCN, DIBO). These molecules are inherently highly hydrophobic. When you attach multiple hydrophobic cyclooctynes or fluorophores to a hydrophilic protein surface, you create "greasy patches." To minimize exposure to the aqueous buffer, the labeled proteins will self-associate and precipitate—a phenomenon known as hydrophobic shock. The Solution: Switch to PEGylated cyclooctynes (e.g., DBCO-PEG4-Fluorophore). The PEG spacer acts as a hydrophilic shield, maintaining the solubility of the conjugate. Additionally,2 [4] highlights that titrating the reagent to prevent over-labeling (aiming for a Degree of Labeling < 3) is critical for maintaining solubility.
Q3: Why do you recommend pre-complexing Copper and Ligand before adding them to the protein?
The Causality: If you add CuSO₄, then your protein, and then the ligand, your protein is temporarily exposed to naked copper. Pre-complexing CuSO₄ with THPTA or BTTAA ensures that 100% of the copper is sterically shielded before it ever touches your biological sample.
Mechanism of Cu(I) shielding via pre-complexation to prevent oxidative protein damage.
Quantitative Data: Reagent Selection Matrices
To make informed experimental choices, reference the following quantitative comparisons of click chemistry ligands and methodologies.
Table 1: Comparison of CuAAC Ligands for Protein Solubility
| Ligand | Water Solubility | Catalytic Rate Enhancement | ROS Protection | Recommended Application |
| TBTA | Low (Requires DMSO) | Moderate | Low | Small molecule synthesis; robust peptides. |
| THPTA | High (Aqueous) | High | High | General protein labeling; cell lysates. |
| BTTAA | Very High (Aqueous) | Very High | Very High | Live-cell labeling; highly aggregation-prone proteins. |
Note: Research demonstrates that 3 [2] that acts as a sacrificial reductant, offering superior protection against ROS compared to older generations.
Table 2: CuAAC vs. SPAAC for Aggregation-Prone Proteins
| Parameter | CuAAC (with BTTAA) | SPAAC (DBCO/BCN) |
| Catalyst Required | Cu(I) | None |
| Reaction Kinetics | Fast ( | Slower ( |
| Reagent Hydrophobicity | Low (Terminal alkynes/azides) | High (Strained cyclooctynes) |
| Primary Cause of Precipitation | Copper toxicity / ROS | Hydrophobic shock / Over-labeling |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints so you can verify success before committing to downstream assays.
Protocol A: Soluble CuAAC Labeling using Pre-Complexed BTTAA/THPTA
This protocol leverages the4[3] to minimize reaction time and protect protein integrity.
Step 1: Reagent Preparation & Pre-Complexation (Critical)
-
Prepare a 100 mM stock of THPTA or BTTAA in strictly deionized water.
-
Prepare a 20 mM stock of CuSO₄ in water.
-
The Pre-complex: In a separate microcentrifuge tube, mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA/BTTAA (100 mM). Causality: The 1:5 molar ratio ensures zero free copper exists. Incubate for 5 minutes at room temperature. The solution will turn a pale, clear blue.
Step 2: Reaction Assembly
-
Dilute your alkyne/azide-modified protein to 1-2 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4). Avoid buffers with EDTA or DTT, as they strip copper or reduce it prematurely.
-
Add the complementary fluorescent dye or tag (aim for a 3-5x molar excess relative to the protein).
-
Add 15 µL of the pre-complexed Cu/Ligand solution to the protein mixture. Gently pipette to mix.
Step 3: Initiation
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in water. (Do not use old stocks; oxidized ascorbate will not reduce Cu(II)).
-
Add 10 µL of Sodium Ascorbate to the reaction.
-
Incubate in the dark at room temperature for 30–60 minutes.
Step 4: Self-Validation Checkpoint Before running the entire batch through a desalting column, take a 2 µL aliquot. Run it on a standard SDS-PAGE gel.
-
Validation: Image the gel for fluorescence first, then stain with Coomassie. If the fluorescent band perfectly overlays the Coomassie band at the expected molecular weight, your protein is intact and labeled. If you see a fluorescent smear at the top of the resolving gel, hydrophobic aggregation has occurred.
Protocol B: SPAAC Labeling for Highly Copper-Sensitive Proteins
If your protein contains essential metal-binding domains (e.g., zinc fingers) that copper might displace, use this copper-free approach.
Step 1: Reagent Selection Select a PEGylated cyclooctyne (e.g., DBCO-PEG4-Fluorophore). Do not use non-PEGylated DBCO for whole-protein labeling unless the protein is exceptionally stable.
Step 2: Titrated Labeling
-
Prepare your azide-modified protein at 1 mg/mL in PBS.
-
Add the DBCO-PEG4 reagent at a strict 1.5x to 2.0x molar excess . Causality: Pushing the excess higher will force multiple hydrophobic DBCO groups onto the protein, guaranteeing precipitation.
-
Incubate at 4°C overnight (SPAAC kinetics are slower than CuAAC) or at room temperature for 2 hours.
Step 3: Self-Validation Checkpoint Measure the Degree of Labeling (DOL) using UV-Vis spectroscopy before functional assays.
-
Formula:
-
Validation: A DOL between 1.0 and 2.5 confirms successful labeling while maintaining solubility. A DOL > 3.0 is a red flag for impending precipitation.
References
- Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
- Source: PMC / NIH (Ting Laboratory)
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands Source: ACS Publications URL
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Biotin-PEG4-Picolyl-N₃ Reaction Optimization
Welcome to the technical support center for Biotin-PEG4-Picolyl-N₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for utilizing this versatile reagent, particularly in dilute sample conditions.
I. Understanding Biotin-PEG4-Picolyl-N₃: The Basics
Biotin-PEG4-Picolyl-N₃ is a specialized biotinylation reagent designed for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of biomolecules.[1][2] This particular reagent is engineered for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click reaction.[1][3][4]
The key components of this molecule are:
-
Biotin: A vitamin that forms an exceptionally strong non-covalent bond with avidin and streptavidin, widely used for affinity purification and detection.[5][6]
-
PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[5][7][8]
-
Picolyl Azide: An azide group attached to a pyridine ring. This "picolyl" modification is not just a linker; it contains a copper-chelating motif. While SPAAC is copper-free, this feature dramatically accelerates copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for significantly lower copper concentrations if that reaction pathway is chosen.[9][10][11][12][13] In the context of SPAAC, the electronic properties of the picolyl azide can also influence reaction kinetics.
The primary application of Biotin-PEG4-Picolyl-N₃ is its reaction with strained alkynes, such as dibenzocyclooctyne (DBCO) derivatives, in a SPAAC reaction.[3][14][15] This reaction is highly specific, proceeds under mild, physiological conditions, and does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[1][3][4][16]
II. Frequently Asked Questions (FAQs)
Q1: Why is my SPAAC reaction with Biotin-PEG4-Picolyl-N₃ and a DBCO-labeled protein so slow, especially with dilute samples?
A1: The kinetics of SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the azide and the alkyne.[17] In dilute samples, the low concentration of reactants is the most common reason for slow reaction times.[3] To improve the reaction rate, consider the following:
-
Increase Reactant Concentration: If possible, concentrate your sample before the reaction.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.5 to 3-fold) of the Biotin-PEG4-Picolyl-N₃ can help drive the reaction to completion, especially if the concentration of the DBCO-labeled biomolecule is limiting.[16]
-
Elevate Temperature: Increasing the temperature from 4°C or room temperature to 37°C can significantly increase the reaction rate.[16][18][19] However, be mindful of the thermal stability of your biomolecule.[18][20]
-
Optimize pH and Buffer: The reaction rate can be influenced by the buffer composition and pH.[21][22][23] Reactions are often faster at a slightly alkaline pH (up to 9.0).[20] Studies have shown that buffers like HEPES can result in faster kinetics compared to PBS at the same pH.[21][22][24]
Q2: I'm observing low labeling efficiency despite long incubation times. What could be the issue?
A2: Low efficiency can stem from several factors beyond reaction time:
-
Reagent Instability: Strained cyclooctynes like DBCO can degrade over time, especially with improper storage or exposure to acidic conditions.[20] Ensure your DBCO-labeled molecule is freshly prepared or has been stored correctly. Biotin-PEG4-Picolyl-N₃ should be stored dry and protected from light at -20°C for long-term stability.[9][25]
-
Inaccurate Concentration Determination: Precisely quantifying both your biomolecule and the biotinylation reagent is crucial for achieving the desired stoichiometry.
-
Steric Hindrance: The accessibility of the azide and DBCO groups can impact reaction efficiency. The PEG4 spacer is designed to mitigate this, but for large, complex biomolecules, the conjugation site may still be partially buried.
-
Azide Reduction: The azide group can be partially reduced to an amine by reducing agents like DTT or TCEP, which are often used in protein purification. Ensure such reagents are removed before conjugation.
Q3: How can I monitor the progress of my conjugation reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance at around 310 nm, which disappears as it reacts with the azide.[15][26][27] This allows for real-time monitoring of the reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the reactants from the product and confirm the mass of the resulting conjugate.[28]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.[15][26]
-
NMR Spectroscopy: While more complex, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic and structural information.[17][28][29][30]
Q4: I'm seeing significant non-specific binding in my pull-down experiments after biotinylation. How can I reduce this?
A4: Non-specific binding can be a major issue in biotin-avidin/streptavidin-based assays. Here are some strategies to minimize it:
-
Blocking: Use appropriate blocking agents, such as BSA or commercially available biotin-blocking buffers, before adding your streptavidin-coated beads.
-
Washing: Increase the number and stringency of your wash steps after binding the biotinylated protein to the streptavidin resin. Using buffers with detergents (e.g., 0.1% SDS) or high salt concentrations can help remove non-specifically bound proteins.[31]
-
PEG Spacer: The PEG4 spacer in your biotinylation reagent is designed to reduce non-specific hydrophobic interactions.[8] If non-specific binding persists, consider using a reagent with a longer PEG spacer.
-
Endogenous Biotin: Be aware of endogenous biotin in your sample, especially in cell lysates from tissues with high metabolic activity.[8] Pre-clearing your lysate with streptavidin beads or using a biotin-blocking kit can mitigate this.
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded DBCO reagent | Use a fresh batch of DBCO-labeled biomolecule. Verify the purity and integrity of your reagents.[20] |
| Inactive azide reagent | Store Biotin-PEG4-Picolyl-N₃ under recommended conditions (dry, dark, -20°C).[9][25] | |
| Suboptimal reaction conditions | Optimize temperature, pH, and buffer system.[18][20][21] Consider increasing the concentration of reactants if possible. | |
| Presence of interfering substances | Remove any reducing agents (e.g., DTT, TCEP) from the protein sample before adding the azide. Avoid buffers containing azides (e.g., sodium azide).[15][16] | |
| Reaction is Too Slow | Low reactant concentrations | Concentrate the sample or increase the molar excess of the biotin reagent. |
| Suboptimal temperature | Increase the reaction temperature to 37°C, provided the biomolecule is stable.[16][19] | |
| Inefficient buffer system | Screen different buffers; HEPES often provides faster kinetics than PBS.[21][22] | |
| High Background/Non-specific Binding | Hydrophobic or electrostatic interactions | Use appropriate blocking buffers (e.g., BSA). Increase the stringency of wash steps with detergents or high salt.[8][31] |
| Endogenous biotin interference | Use a biotin-blocking kit or pre-clear the sample with streptavidin beads.[8] | |
| Fc receptor binding (for antibodies) | Use an Fc blocking reagent if working with cell types known to express Fc receptors.[8] | |
| Multiple Products or Smearing on Gel | Over-labeling | Reduce the molar excess of the biotinylation reagent. |
| Protein aggregation | The PEG4 spacer helps prevent this, but if it persists, screen different buffers or add mild, non-ionic detergents. | |
| Side reactions | While SPAAC is highly specific, side reactions with thiols can occur.[32] If your protein has reactive thiols, consider capping them with iodoacetamide before the click reaction. |
IV. Protocol Optimization for Dilute Samples: A Step-by-Step Guide
This section provides a general workflow for optimizing the conjugation of a DBCO-labeled antibody with Biotin-PEG4-Picolyl-N₃ in a dilute sample.
Objective: To determine the optimal reaction time and temperature for achieving >90% conjugation efficiency.
Materials:
-
DBCO-labeled antibody (e.g., 1 mg/mL in PBS)
-
Biotin-PEG4-Picolyl-N₃ (10 mM stock in anhydrous DMSO)
-
Reaction Buffers: PBS (pH 7.4) and HEPES (pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical tools (SDS-PAGE, LC-MS, or UV-Vis spectrophotometer)
Experimental Workflow:
Caption: Workflow for optimizing Biotin-PEG4-Picolyl-N₃ conjugation.
Detailed Steps:
-
Preparation:
-
Dilute your DBCO-labeled antibody to the desired final reaction concentration in the chosen reaction buffer (start with PBS, pH 7.4).
-
Prepare a fresh dilution of the Biotin-PEG4-Picolyl-N₃ stock solution if needed.
-
-
Reaction Setup:
-
Aliquot the antibody solution into separate microcentrifuge tubes.
-
Add a 10-20 fold molar excess of Biotin-PEG4-Picolyl-N₃ to each tube. Mix gently.
-
-
Incubation:
-
Incubate the reactions at different temperatures (e.g., 4°C, room temperature, and 37°C).[19]
-
At predetermined time points (e.g., 1, 2, 4, 12, and 24 hours), remove an aliquot from each reaction tube and quench the reaction by adding a quenching solution or by immediately preparing it for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by SDS-PAGE to visualize the conversion of the unlabeled antibody to the higher molecular weight biotinylated conjugate.
-
Quantify the percentage of conjugated antibody at each time point using densitometry of the gel bands or by LC-MS analysis.
-
-
Optimization:
-
From the data, determine the shortest incubation time at the most convenient temperature that yields the desired level of conjugation.
-
If the reaction is still too slow, repeat the experiment using a more favorable buffer system, such as HEPES at pH 8.0.
-
Data Summary Table for Optimization:
| Temperature | Buffer | Time (h) | % Conjugation (Example Data) |
| 4°C | PBS, pH 7.4 | 1 | 15% |
| 4 | 40% | ||
| 12 | 75% | ||
| 24 | 85% | ||
| 25°C | PBS, pH 7.4 | 1 | 50% |
| 4 | 85% | ||
| 12 | >95% | ||
| 24 | >95% | ||
| 37°C | PBS, pH 7.4 | 1 | 80% |
| 4 | >95% | ||
| 12 | >95% | ||
| 24 | >95% | ||
| 25°C | HEPES, pH 8.0 | 1 | 70% |
| 4 | >95% | ||
| 12 | >95% | ||
| 24 | >95% |
This structured approach will enable you to empirically determine the optimal reaction conditions for your specific dilute sample, ensuring efficient and reproducible biotinylation with Biotin-PEG4-Picolyl-N₃.
References
- A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions - Benchchem. (n.d.).
- Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (n.d.).
- A Comparative Guide to CuAAC and SPAAC Efficiency for But-2-yn-1-ylglycine in Bioconjugation - Benchchem. (n.d.).
- The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (n.d.).
- Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Benchchem. (n.d.).
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.).
- Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC. (n.d.).
- Biotin-PEG4-Picolyl azide | CAS# 2222687-71-8 | Biotin PEG Linker - MedKoo Biosciences. (n.d.).
- Application Notes and Protocols for Protein Labeling with Dde Biotin-PEG4-DBCO - Benchchem. (n.d.).
- Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions - Benchchem. (n.d.).
- A Comparative Analysis of DBCO-PEG4-DBCO and Other SPAAC Reagents for Bioorthogonal Ligation - Benchchem. (n.d.).
- Copper-Free Click Chemistry. (n.d.).
- Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (n.d.).
- Copper-free click chemistry with the short-lived positron emitter fluorine-18 - RSC Publishing. (n.d.).
- DBCO reagents for « Click Chemistry » - Interchim. (n.d.).
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC. (n.d.).
- SPAAC Click Reaction - Alfa Chemistry. (n.d.).
- DBCO Azide Ligation Protocol - BroadPharm. (n.d.).
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. - SciSpace. (n.d.).
- Biotin-PEG4-Picolyl azide | PROTAC Linkers - MedchemExpress.com. (n.d.).
- The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates - ResearchGate. (2025, January 28).
- The effects of buffer, pH, and temperature upon SPAAC reaction rates. - R Discovery. (2025, January 1).
- DBCO PEG4 Biotin | Biochemicals and Molecular Biology - Tocris Bioscience. (n.d.).
- Navigating the Challenges of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. (n.d.).
- DBCO-PEG4-Biotin - baseclick. (n.d.).
- The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide - Benchchem. (n.d.).
- Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids - UCLA. (2014).
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences. (2025, September 8).
- Biotin-PEG4-N3 | 875770-34-6 - ChemicalBook. (n.d.).
- Technical Support Center: MtSEA-DBCO Reaction Optimization - Benchchem. (n.d.).
- Biotin Coated Microspheres. (2017, June 26).
- DBCO - Click Chemistry / Alfa Chemistry. (n.d.).
- DBCO–Azide Conjugation - AAT Bioquest. (2024, January 15).
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.).
- A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC. (2021, November 11).
- dealing with non-specific binding of TAMRA-PEG3-biotin conjugates - Benchchem. (n.d.).
- A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. (2021, November 10).
- Click-iT® Plus Alexa Fluor® Picolyl Azide Toolkit - Thermo Fisher Scientific. (2014, January 14).
- A Comprehensive Technical Guide to the Storage and Handling of Biotin-PEG4-Amine Powder - Benchchem. (n.d.).
- Biotin Picolyl Azide | Vector Labs. (n.d.).
- Avidin-Biotin Interaction: Applications & Benefits in Research | Boster Bio. (2023, June 2).
- Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - Our journal portfolio - PLOS. (2014, June 2).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. DBCO-PEG4-Biotin [baseclick.eu]
- 6. bosterbio.com [bosterbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. medchemexpress.com [medchemexpress.com]
- 26. broadpharm.com [broadpharm.com]
- 27. scispace.com [scispace.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
eliminating non-specific binding in click chemistry enrichment
Welcome to the Chemical Proteomics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with poor signal-to-noise ratios during Activity-Based Protein Profiling (ABPP) and target identification workflows.
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient bioorthogonal reaction, non-specific binding (NSB) remains the primary bottleneck in mass spectrometry-based proteomics. NSB obscures low-abundance targets and generates false positives. This guide deconstructs the mechanistic causes of background noise and provides field-proven, self-validating protocols to eliminate it.
Workflow Visualization: Bypassing Non-Specific Binding
Fig 1. Optimized click chemistry workflow eliminating non-specific binding via cleavable linkers.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I seeing massive background in my CuAAC pull-downs even with stringent washing? A: The root cause is often copper-induced protein aggregation. In aqueous buffers, Cu(I) generated by sodium ascorbate reduction reacts with dissolved oxygen to form reactive oxygen species (ROS). These ROS oxidize amino acid side chains, causing proteins to partially unfold and expose their hydrophobic cores. These denatured proteins aggregate and stick non-specifically to the affinity matrix. The Solution: You must use a water-soluble accelerating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[1]. THPTA completely coordinates the Cu(I) ion, shielding the protein from ROS generation while simultaneously accelerating the cycloaddition rate[2]. A 4:1 or 5:1 molar ratio of THPTA to CuSO4 is critical to ensure no free copper is available to catalyze oxidative damage[2][3].
Q2: My streptavidin beads are pulling down endogenously biotinylated proteins (e.g., carboxylases). How do I eliminate this? A: The biotin-streptavidin interaction is incredibly strong (Kd ~ 10⁻¹⁴ M). Standard elution requires boiling in SDS, which releases not only your clicked targets but also endogenously biotinylated proteins and any background proteins non-specifically adsorbed to the bead surface[4]. The Solution: Transition to a cleavable linker strategy[5]. By incorporating a chemically cleavable moiety (e.g., a vicinal diol or diazo group) between the biotin tag and the alkyne/azide reactive group, you fundamentally change the elution logic[6]. Instead of breaking the streptavidin-biotin bond, you use mild chemical conditions to cleave the linker[7]. The covalently modified target is released into the supernatant, while all endogenously biotinylated proteins and non-specific background remain permanently trapped on the bead[4].
Quantitative Data Summaries
Table 1: Quantitative Parameters for Optimized CuAAC Reaction Causality: Maintaining precise molar ratios prevents the accumulation of uncoordinated Cu(I), which is the primary driver of ROS-induced non-specific aggregation[3].
| Reagent | Optimal Concentration | Molar Ratio | Mechanistic Purpose |
| Probe (Alkyne/Azide) | 10 - 100 µM | 1x | Target labeling |
| CuSO₄ | 50 - 250 µM | 1x (Ref) | Cu(II) source for catalyst generation[3] |
| THPTA Ligand | 250 µM - 1.25 mM | 4:1 or 5:1 to Cu | Stabilizes Cu(I), prevents ROS, accelerates reaction[1][2][3] |
| Sodium Ascorbate | 1 - 5 mM | ~10:1 to Cu | Reduces Cu(II) to active Cu(I)[3] |
Table 2: Quantitative Comparison of Cleavable Linker Elution Strategies Causality: Mild cleavage conditions preserve peptide integrity for LC-MS/MS while leaving hydrophobic interactors bound to the solid support[5][6].
| Linker Type | Cleavage Reagent | Cleavage Conditions | Elution Efficiency | NSB Co-elution Risk |
| None (Standard Biotin) | 1% SDS / Boiling | 95°C, 10 min | High | Very High (Endogenous Biotin)[4] |
| Vicinal Diol | Sodium Periodate | 10-50 mM, RT, 1 hr | >85% | Low[6] |
| Diazo (DBA) | Sodium Dithionite | 50 mM, RT, 1 hr | >90% | Low[7] |
Self-Validating Experimental Methodologies
To ensure trustworthiness, every experiment must be designed as a self-validating system. The protocols below incorporate mandatory internal controls to mathematically subtract baseline NSB.
Protocol 1: THPTA-Optimized CuAAC Reaction (Minimizing Aggregation)
Self-Validation Checkpoint: Always run a "No-Probe Control" (vehicle only) and a "No-Copper Control" in parallel. If bands appear in the No-Copper control, your probe is binding non-specifically prior to the click reaction.
-
Prepare Lysate: Adjust probe-labeled cell lysate to a final protein concentration of 1-2 mg/mL in PBS (pH 7.4).
-
Pre-mix Catalyst Complex: In a separate tube, combine CuSO₄ (final reaction conc. 100 µM) and THPTA ligand (final reaction conc. 500 µM)[3]. Causality: Pre-mixing ensures that all copper is fully coordinated by THPTA before it touches your proteins, eliminating transient ROS generation[2].
-
Add Reporter Tag: Add Diazo-Biotin-Alkyne (DBA) or Azide to the lysate at a 10-20 fold molar excess over the probe[3][7].
-
Initiate Reaction: Add the pre-mixed CuSO₄/THPTA complex to the lysate.
-
Add Reducing Agent: Add freshly prepared Sodium Ascorbate to a final concentration of 2 mM[3]. Vortex gently.
-
Incubation: Incubate at room temperature for 1-3 hours in the dark[3][7].
-
Quench & Precipitate: Quench the reaction with 10 mM EDTA to chelate copper. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents, which can cause background binding[8].
Protocol 2: Cleavable Linker Enrichment & Selective Elution (Diazo Linker)
Self-Validation Checkpoint: Analyze the "Post-Cleavage Beads" via boiling in SDS. If your target is still on the beads, your cleavage efficiency is poor. If NSB proteins are in your eluate, your wash steps were insufficiently stringent.
-
Resuspension: Resuspend the precipitated protein pellet from Protocol 1 in 1% SDS, 50 mM Tris (pH 8.0). Boil for 5 minutes to fully denature proteins. Causality: Denaturation destroys protein-protein interactions, ensuring you only enrich the covalently modified target, not its binding partners.
-
Dilution: Dilute the sample 10-fold with PBS to reduce the SDS concentration to 0.1% (streptavidin will denature at >0.2% SDS).
-
Capture: Add pre-washed Streptavidin agarose beads. Rotate for 2 hours at room temperature[9].
-
Stringent Washing: Wash beads sequentially to remove hydrophobic NSB:
-
2x with 1% SDS in PBS (removes weak hydrophobic binders).
-
2x with 8M Urea in 50 mM Tris (disrupts strong hydrogen bonding).
-
3x with PBS (removes denaturants prior to cleavage).
-
-
Selective Cleavage: Resuspend beads in 50 mM Sodium Dithionite in PBS[7]. Rotate for 1 hour at room temperature. Causality: Sodium dithionite specifically reduces the azo bond of the DBA linker, releasing the target protein[7]. Endogenous biotin and non-specific aggregates remain covalently or tightly bound to the streptavidin matrix.
-
Collection: Centrifuge the beads and collect the supernatant. Your highly pure, target-enriched sample is now ready for LC-MS/MS or Western Blotting.
References
- Cleavable linkers and their application in MS-based target identification, ResearchG
- A Simple and Effective Cleavable Linker for Chemical Proteomics Applic
- Design of cleavable linkers and applications in chemical proteomics, medi
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics, MDPI,
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction, RSC Publishing,
- Click Chemistry Toolbox, 2BScientific,
- PDS 920 Click Chemistry Microspheres, Bangs Labor
- Application Notes and Protocols for Labeling Azide-Modified Proteins with TAMRA-PEG4-Alkyne, Benchchem,
- Development of a compact alkynyl-enrichable crosslinker for in-depth in-vivo crosslinking analysis, bioRxiv,
Sources
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bangslabs.com [bangslabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. biorxiv.org [biorxiv.org]
- 8. 2bscientific.com [2bscientific.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Beyond the Blank: Validating Click Chemistry Specificity with Isosteric Negative Controls
Executive Summary: The Specificity Paradox
Click chemistry, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the gold standard for bioorthogonal labeling due to its kinetics and presumed inertness. However, a "clean" reaction in a flask does not guarantee specificity in a complex proteome. High-impact drug development and metabolic profiling require more than just a "No-Catalyst" control.
This guide challenges the standard vehicle control (DMSO) methodology. We introduce and validate the use of Isosteric Negative Controls (INCs) —structural analogs of alkyne probes that lack the reactive terminal alkyne. By comparing these against standard controls, we demonstrate how to quantify true signal-to-noise ratios (SNR) and eliminate false positives caused by hydrophobic "sticking" and thiol-yne side reactions.
Part 1: The Hierarchy of Controls
To validate a click reaction, one must systematically rule out sources of background. Most protocols stop at Level 2. Robust validation requires Level 3.
Table 1: Comparative Analysis of Validation Strategies
| Control Level | Methodology | What It Tests | Blind Spot (The Failure Mode) |
| Level 1: Vehicle | Cells treated with DMSO only; then Click reaction performed. | Background fluorescence of the Azide-Dye in the absence of any probe. | Fails to account for the physicochemical changes the probe itself induces (e.g., membrane perturbation). |
| Level 2: Chemical | Probe added; No Copper/Catalyst added during detection. | "Click-independent" background; Dye sticking to the probe or proteins. | Misses Thiol-Yne addition (where alkynes react with cysteines without copper) and copper-induced precipitation. |
| Level 3: Isosteric | Negative Control Alkyne (INC) added (e.g., Palmitate instead of Alk-16). | True Specificity. Mimics the lipophilicity/size of the probe but lacks the reactive handle. | None. This is the gold standard for defining the noise floor. |
Part 2: Mechanisms of Background Labeling
Understanding why false positives occur is critical for designing the negative control.
The Hydrophobic Trap
Many metabolic probes (e.g., Alkynyl-Palmitate, EdU) are hydrophobic. When they incorporate into membranes or hydrophobic pockets, they alter the local solvation environment. A simple DMSO control does not replicate this "loaded" state. Isosteric controls (e.g., Palmitate) replicate this loading, ensuring that any background binding of the dye is measured under identical biophysical conditions.
The Thiol-Yne Side Reaction
While CuAAC is specific, alkynes are not perfectly inert. In the presence of radicals or UV light (often used in microscopy), terminal alkynes can undergo radical-mediated addition to Cysteine thiols (Thiol-Yne reaction). This creates a covalent bond independent of the azide, which a "No Catalyst" control might miss if the environment favors radical generation.
Diagram 1: Pathways of Specific vs. Non-Specific Labeling[1]
Caption: The Alkyne Probe can generate signal via specific CuAAC (Green) or non-specific Thiol-Yne/Hydrophobic pathways (Red). The Isosteric Control (INC) replicates the accumulation but blocks the specific reaction, isolating the noise.
Part 3: Protocol – The "Triangulation" Method
This protocol validates the specificity of a metabolic alkyne probe (e.g., 5-Ethynyl-2'-deoxyuridine [EdU] or Alkynyl-Fatty Acid) using an Isosteric Negative Control.
Materials
-
Probe: Alkyne-tagged metabolite (e.g., Alk-16).
-
Isosteric Negative Control (INC): The natural, non-alkyne analog (e.g., Palmitic Acid). Note: Ensure the INC is delivered at the exact same concentration and vehicle percentage as the Probe.
-
Detection: Azide-Fluorophore (e.g., Azide-Alexa Fluor 488).[1]
-
Catalyst: CuSO4 + Ascorbate + THPTA (Ligand).
Step-by-Step Workflow
-
Seeding & Equilibration:
-
Seed cells (e.g., HeLa, Jurkat) in 3 identical groups: Group A (Probe) , Group B (INC) , and Group C (Vehicle/DMSO) .
-
Wait 24 hours for attachment.
-
-
Pulse Labeling (The Critical Step):
-
Group A: Treat with 20 µM Alkyne-Probe.
-
Group B: Treat with 20 µM Isosteric Control (e.g., Palmitate). Crucial: This mimics the lipid load of Group A.
-
Group C: Treat with equivalent volume DMSO.
-
Incubate for metabolic incorporation time (e.g., 4–12 hours).
-
-
Fixation & Permeabilization:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.25% Triton X-100 (10 min).
-
Wash 3x with 3% BSA in PBS. (Albumin acts as a scavenger for free probe).
-
-
Click Reaction (The Differential):
-
Prepare the Click Cocktail: 100 mM Tris (pH 7.6), 1 mM CuSO4, 10 µM Azide-Dye, 100 mM Ascorbate (add last).
-
Apply to all three groups .
-
Variation: Include a "No Copper" well for Group A to test for catalyst-independent sticking.
-
-
Stringent Washing:
-
Wash 1x with PBS.
-
Wash 2x with MeOH/PBS (1:1) or high-salt buffer. Why? This removes non-covalently bound dye that sticks to the hydrophobic INC and Probe.
-
-
Quantification:
-
Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry or High-Content Imaging.
-
Diagram 2: Experimental Logic Flow
Caption: Logic flow for interpreting Isosteric Control data. Result 2 indicates the probe is accumulating but the signal is non-specific dye binding. Result 1 confirms true bioorthogonal labeling.
Part 4: Data Interpretation & Troubleshooting
Expected Results (Representative Data)
Values represent Mean Fluorescence Intensity (MFI) in arbitrary units.
| Condition | Raw MFI | Normalized to DMSO | Interpretation |
| Vehicle (DMSO) | 150 | 1.0x | Baseline autofluorescence. |
| Isosteric Control (Palmitate) | 200 | 1.3x | Slight increase due to lipid loading/dye sticking. This is your TRUE noise floor. |
| No-Catalyst Control (Probe+) | 250 | 1.6x | Background from dye sticking to the Alkyne Probe. |
| Experimental (Probe + Cu) | 4500 | 30.0x | Specific Signal. |
Calculation of Specificity:
Troubleshooting Common Failures
-
High Background in Isosteric Control:
-
Cause: The Azide-Dye is lipophilic and interacting with the metabolite-loaded membranes.
-
Solution: Switch to a sulfonated (water-soluble) dye (e.g., Sulfo-Cy5-Azide) or increase wash stringency with 50% Methanol.
-
-
Signal in "No Catalyst" Control:
-
Cause: Thiol-yne reaction or copper contamination in buffers.
-
Solution: Add a radical scavenger (e.g., BHT) during the incubation or use a specific copper chelator (BCS) in the negative control buffer to strip trace metals.
-
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Anderson, C. G., et al. (2012). Metabolic click-labeling with a fucose analog reveals pectin delivery, architecture, and dynamics in Arabidopsis cell walls.[1] PNAS, 109(4), 1329-1334. (Demonstrates use of non-alkyne sugar competition controls). Link
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592–605. Link
-
Lumiprobe Corporation. (n.d.). Does nonspecific protein labeling exist in click chemistry reactions? Lumiprobe Tech Notes. Link
Sources
Mass Spectrometry Validation of Biotin-PEG4-Picolyl-N3 Labeled Peptides
This guide provides an in-depth technical analysis and validation protocol for Biotin-PEG4-Picolyl-N3 , a specialized reagent designed to overcome the limitations of standard click chemistry in proteomic applications.
Executive Summary: The Picolyl Advantage
In mass spectrometry (MS)-based proteomics, the detection of low-abundance peptides often requires affinity enrichment. While Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioorthogonal labeling, standard azides require high copper concentrations that can precipitate proteins and induce backbone fragmentation.
Biotin-PEG4-Picolyl-N3 incorporates a picolyl (pyridyl methyl) moiety adjacent to the azide. This group acts as an internal copper-chelating motif, increasing the effective local concentration of Cu(I) at the reaction site. This "chelation-assisted" click chemistry accelerates the reaction rate by 10–100 fold and allows for the use of biocompatible copper concentrations (as low as 10–40 µM), preserving sample integrity for downstream MS analysis.
Comparative Analysis: Picolyl vs. Alternatives
The following table contrasts Biotin-PEG4-Picolyl-N3 with standard azide and copper-free alternatives, highlighting why the picolyl variant is often the superior choice for sensitive MS validation.
| Feature | Biotin-PEG4-Picolyl-N3 | Standard Biotin-PEG4-N3 | DBCO-Biotin (Copper-Free) |
| Reaction Kinetics | Fast ( | Slow ( | Moderate ( |
| Copper Requirement | Low (10–50 µM) | High (100–1000 µM) | None |
| MS Sensitivity | High (Minimal protein damage) | Low (Cu-induced precipitation) | Moderate (Hydrophobic tag suppresses ionization) |
| Steric Hindrance | Low (Compact linear structure) | Low (Compact linear structure) | High (Bulky cyclooctyne group) |
| Solubility | High (PEG4 spacer) | Moderate | Low (DBCO is hydrophobic) |
| Mass Shift (Δm) | +622.74 Da (Exact) | +444.55 Da | ~700-1000 Da (Variable) |
Mechanism of Action
The picolyl moiety coordinates the Cu(I) ion, stabilizing the transition state and facilitating the attack on the alkyne. This mechanism is critical for understanding the efficiency gains in the validation protocol.
Figure 1: Chelation-assisted CuAAC mechanism. The picolyl nitrogen (blue) recruits Cu(I) (yellow), accelerating the reaction with the alkyne-peptide (red).
Validation Protocol: Mass Spectrometry Workflow
This protocol validates the labeling efficiency and MS detectability of peptides labeled with Biotin-PEG4-Picolyl-N3.
Phase 1: In-Solution Labeling (Model System)
Objective: Confirm the mass shift and reaction efficiency without enrichment losses.
-
Preparation : Dissolve a model alkyne-peptide (e.g., Propargyl-Glycine containing peptide) at 100 µM in PBS (pH 7.4).
-
Reagent Mix : Add Biotin-PEG4-Picolyl-N3 (200 µM, 2 eq).
-
Catalyst Addition : Add pre-mixed catalyst solution:
-
CuSO₄ (50 µM)
-
Sodium Ascorbate (250 µM)
-
Note: THPTA ligand is optional due to Picolyl's internal chelation, but 100 µM can be added to further protect proteins.
-
-
Incubation : Incubate at 25°C for 30–60 minutes.
-
Quenching : Add EDTA (1 mM) to chelate excess copper.
-
Desalting : Use C18 ZipTip or StageTip to remove salts and excess reagent.
Phase 2: LC-MS/MS Acquisition
-
Instrument : Orbitrap or Q-TOF system.
-
Column : C18 Reverse Phase (e.g., 75 µm x 15 cm).
-
Gradient : 5–35% Acetonitrile in 0.1% Formic Acid over 30 min.
-
Method : Data-Dependent Acquisition (DDA).
Phase 3: Data Analysis & Verification Criteria
To confirm successful labeling, the MS data must meet the following criteria:
A. Exact Mass Shift Calculation
The reaction is an addition reaction (Cycloaddition). No atoms are lost.
-
Reagent Formula :
[1][2][3] -
Monoisotopic Mass Addition : +622.2897 Da (Theoretical) / +622.74 (Average)
-
Validation Check: Extract the Ion Chromatogram (XIC) for
.
B. Diagnostic Reporter Ions
Upon Higher-energy Collisional Dissociation (HCD), the Biotin-PEG4-Picolyl moiety generates characteristic reporter ions useful for confirming the label's presence:
-
m/z 227.085 (Biotin oxonium ion)
-
m/z 324.16 (Biotin-PEG fragment)
-
Triazole Stability : Unlike cleavable linkers, the triazole ring is hyper-stable. Fragmentation will occur on the peptide backbone (b/y ions), allowing for sequence identification with the static modification (+622.29 Da) on the modified residue.
Proteomic Enrichment Workflow (Critical Considerations)
When moving from model peptides to complex lysates, the non-cleavable nature of Biotin-PEG4-Picolyl-N3 presents a challenge: standard Streptavidin elution requires boiling in SDS, which is incompatible with LC-MS.
Recommended Workflow for MS-Proteomics:
Figure 2: Optimal enrichment workflow. Digesting proteins BEFORE enrichment is crucial for non-cleavable linkers to ensure the peptide can be recovered.
Expert Insight: For non-cleavable linkers, use Anti-Biotin Antibodies or Monomeric Avidin resins. These allow elution with mild acid (0.1% TFA) or competitive biotin elution, whereas Streptavidin binds too tightly (
References
-
Uttamapinant, C., et al. (2012).[4][5] "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. Link
-
Jiang, H., et al. (2014). "Picolyl Azide as a Probe for Molecular Imaging and Proteomic Profiling." Bioconjugate Chemistry. Link
-
BroadPharm. (n.d.). "Biotin-PEG4-Picolyl Azide Product Data & Structure." BroadPharm Catalog. Link
-
Thermo Fisher Scientific. (n.d.). "Click Chemistry Reagents for Mass Spectrometry." Thermo Fisher User Guide. Link
-
Eichelbaum, K., & Krijgsveld, J. (2014). "Rapid and Sensitive Profiling of Nascent Proteins by Click Chemistry-Mediated Enrichment." Nature Protocols. Link
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-PEG4-Picolyl azide | PROTAC linker | TargetMol [targetmol.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Proteomic Labeling: Evaluating Biotin-Picolyl-Azide Efficiency
The following guide provides an in-depth technical evaluation of Picolyl-modified Biotin probes, specifically focusing on their application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent Streptavidin capture.
Executive Summary
In chemoproteomics and metabolic labeling, the efficiency of the detection handle is the rate-limiting step for sensitivity. While the biotin-streptavidin interaction (
Picolyl-modified Biotin (Biotin-Picolyl-Azide) addresses this bottleneck by incorporating an internal copper-chelating motif. This guide evaluates its performance against conventional Biotin-Azide and Desthiobiotin probes, demonstrating that "binding efficiency" in this context is a function of ligation yield rather than intrinsic streptavidin affinity.
Mechanism of Action: The Chelation Effect
To understand the efficiency gains, one must distinguish between the ligation step (Click chemistry) and the capture step (Streptavidin binding).
The Copper Problem
Conventional CuAAC requires exogenous ligands (e.g., THPTA, TBTA) to stabilize Cu(I). In complex lysates, these ligands compete with endogenous proteins for copper, leading to:
-
Reactive Oxygen Species (ROS): Generated by free Cu, causing protein degradation.
-
Precipitation: High Cu concentrations (1 mM+) cause protein aggregation.
-
Incomplete Labeling: Low effective Cu(I) at the reaction site limits yield.
The Picolyl Solution
Picolyl-azides contain a pyridyl (picolyl) nitrogen adjacent to the azide group. This creates a "chelating pocket" that pre-assembles the Copper(I) ion exactly at the reaction site.
-
Kinetic Boost: Increases reaction rate by 20–40 fold compared to non-chelating azides.
-
Biocompatibility: Allows reaction at low Cu concentrations (10–100 µM), preserving protein solubility.
Visualization: Chelation-Assisted CuAAC
The following diagram illustrates how the picolyl moiety stabilizes the transition state, facilitating the triazole formation before Streptavidin capture.
Figure 1: Mechanism of Picolyl-Assisted Click Chemistry. The internal chelation accelerates triazole formation, directly increasing the population of biotinylated proteins available for capture.
Comparative Performance Analysis
Streptavidin Binding Efficiency (Steric Considerations)
A common concern is whether the bulky picolyl group interferes with the deep biotin-binding pocket of Streptavidin.
-
Direct Linkage (Risk): If the picolyl group is directly attached to biotin without a spacer, steric hindrance significantly reduces
. -
PEG Linkers (Standard): Commercial probes (e.g., Biotin-PEG4-Picolyl-Azide) use a polyethylene glycol spacer. This separates the biotin payload from the triazole/picolyl scar, ensuring the biotin can penetrate the ~9 Å deep Streptavidin pocket without interference.
Data Summary: Picolyl vs. Conventional Probes
The table below summarizes experimental performance metrics derived from proteomic lysate labeling (e.g., HPG metabolic labeling).
| Feature | Conventional Biotin-Azide | Biotin-Picolyl-Azide | Desthiobiotin-Azide |
| Cu(I) Requirement | High (1.0 mM) | Low (0.05 - 0.1 mM) | High (1.0 mM) |
| Relative Signal | 1.0x (Baseline) | 10x - 40x | 0.8x |
| Background | High (Non-specific binding) | Low | Medium |
| Streptavidin Binding | Strong (Irreversible) | Strong (Irreversible) | Reversible (Elutable) |
| Protein Recovery | Moderate (Loss due to precip.) | High (Gentle conditions) | High (Efficient elution) |
Key Insight: The "efficiency" of Picolyl-Biotin is not due to tighter Streptavidin binding, but rather the higher yield of the click reaction , which generates more biotinylated targets.
Experimental Protocol: Evaluating Binding Efficiency
This protocol validates the efficiency of Picolyl-Biotin by comparing it to a standard Biotin-Azide using an Alkyne-tagged protein lysate (e.g., cells treated with Propargyl-Glycine).
Phase 1: Click Labeling (The Variable)
-
Lysate Prep: Lyse cells in RIPA buffer (free of EDTA, as it chelates Cu). Adjust to 2 mg/mL.
-
Reaction Setup: Divide lysate into two aliquots.
-
Condition A (Standard): Add 100 µM Biotin-PEG3-Azide + 1 mM CuSO4 + 5 mM THPTA + 5 mM NaAsc.
-
Condition B (Picolyl): Add 10 µM Biotin-PEG4-Picolyl-Azide + 100 µM CuSO4 + 0.5 mM NaAsc (No THPTA needed).
-
-
Incubation: Rotate for 60 mins at Room Temp.
-
Precipitation: Methanol/Chloroform precipitate proteins to remove excess unreacted probe.
Phase 2: Streptavidin Pull-Down (The Constant)
-
Resuspension: Resuspend pellets in 500 µL PBS + 1% SDS. Boil for 5 min to denature (exposing biotin).
-
Dilution: Dilute 1:10 with PBS (final SDS 0.1%) to prevent bead denaturation.
-
Capture: Add 50 µL Streptavidin Magnetic Beads (pre-washed). Rotate overnight at 4°C.
-
Washing:
-
2x PBS + 0.1% SDS (Removes non-specific hydrophobic binders).
-
2x 4M Urea (Stringent wash for high-purity proteomics).
-
2x PBS (Removal of Urea).
-
-
Elution: Boil in 1x Laemmli Buffer with 20 mM Biotin (competitor) and 2% BME for 10 mins.
Phase 3: Workflow Visualization
Figure 2: Comparative Workflow. Note that the capture phase is identical; differences in final signal are attributable to the labeling efficiency in Phase 1.
References
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[1] Angewandte Chemie International Edition. Link
-
Jiang, H., et al. (2014). "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry."[1] Bioconjugate Chemistry. Link
-
Gaebler, A., et al. (2016). "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins."[1] Journal of Lipid Research.[1] Link
-
Thermo Fisher Scientific. "Streptavidin-Biotin Interaction Technical Handbook." Link
Sources
A Comparative Guide to Intracellular Labeling: Biotin-PEG4-Picolyl-N3 vs. DBCO-Biotin
For researchers and drug development professionals, visualizing intracellular targets requires bioorthogonal chemistries that are fast, specific, and non-toxic. The two dominant strategies for attaching a biotin affinity handle to metabolically labeled intracellular targets are Chelation-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Biotin-PEG4-Picolyl-N3, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-Biotin.
This guide objectively compares the mechanistic performance, kinetics, and application suitability of these two reagents, providing validated experimental protocols to ensure rigorous and reproducible intracellular labeling.
Mechanistic Deep Dive & Causality
To choose the correct reagent, one must understand the thermodynamic and kinetic drivers underlying each reaction, as well as their biological consequences.
Biotin-PEG4-Picolyl-N3 (Chelation-Assisted CuAAC)
Standard CuAAC relies on high concentrations of cytotoxic Copper(I) (>100 µM) to drive the reaction, which generates reactive oxygen species (ROS) that degrade proteins and nucleic acids. Biotin-PEG4-Picolyl-N3 circumvents this via a built-in picolyl moiety. The internal nitrogen of the picolyl group acts as a localized chelator for Cu(I), drastically increasing the effective molarity of the catalyst directly at the azide reaction site (1[1]).
-
Causality: This localized chelation accelerates the reaction kinetics by orders of magnitude, allowing researchers to drop the total copper concentration to a highly biocompatible 10–40 µM while maintaining ultrafast labeling (2[2]).
DBCO-Biotin (SPAAC)
DBCO-Biotin utilizes a dibenzocyclooctyne (DBCO) ring to react with azides. The sp-hybridized carbons in the cyclooctyne ring are forced into a ~163° bond angle (deviating from the ideal 180°).
-
Causality: The thermodynamic relief of this immense ring strain provides the driving force for the cycloaddition, completely eliminating the need for a copper catalyst (3[3]). However, this highly strained, electron-deficient alkyne is susceptible to nucleophilic attack. In the intracellular environment, abundant thiols (such as glutathione, present at 1–10 mM) can react with DBCO via a Michael-like addition, leading to non-specific background signals (4[4]).
Mechanistic comparison of Chelation-Assisted CuAAC and SPAAC pathways for intracellular labeling.
Quantitative Performance Comparison
The following table summarizes the experimental parameters and kinetic data governing both reagents.
| Parameter | Biotin-PEG4-Picolyl-N3 (CuAAC) | DBCO-Biotin (SPAAC) |
| Reaction Mechanism | Chelation-assisted CuAAC | Strain-promoted SPAAC |
| Catalyst Required | Yes (Cu(I), 10–40 µM) | No (Copper-free) |
| Second-Order Rate Constant ( | Up to ~193 M⁻¹s⁻¹ (5[5]) | ~0.24 - 1.0 M⁻¹s⁻¹ (6[6]) |
| Intracellular Specificity | Extremely High (Strictly bioorthogonal) | Moderate (Cross-reacts with endogenous thiols) |
| Cellular Toxicity | Low (Optimized Cu levels + THPTA ligand) | Very Low (No heavy metals introduced) |
| Probe Sterics & Permeability | Small footprint; excellent permeability | Bulky cyclooctyne ring; highly lipophilic |
Validated Experimental Protocols
To ensure a self-validating system , both protocols below require a negative control (cells fed with a vehicle instead of the metabolic alkyne/azide precursor). This isolates the true bioorthogonal signal from non-specific probe retention or endogenous biotin background.
Protocol A: Intracellular Labeling using Biotin-PEG4-Picolyl-N3
Best for: High-sensitivity detection, multiplexing, and applications where low background is paramount.
-
Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., EdU or homopropargylglycine) for the desired pulse time.
-
Fixation & Permeabilization: Fix cells in 4% Paraformaldehyde (15 min), wash, and permeabilize with 0.5% Triton X-100 in PBS (20 min).
-
Catalyst Complex Preparation (Critical Step):
-
Causality: You must pre-mix the copper and ligand before adding to the cells. This prevents free Cu(II) from inducing oxidative damage.
-
Mix 10–40 µM CuSO₄ with 50–200 µM THPTA (or BTTAA) ligand (1:5 molar ratio) in aqueous buffer. Let sit for 5 minutes.
-
-
Click Reaction:
-
To the permeabilized cells, add 20 µM Biotin-PEG4-Picolyl-N3.
-
Add the Cu/THPTA complex.
-
Add 2.5 mM Sodium Ascorbate (freshly prepared). Causality: Ascorbate acts as the reducing agent to generate the active Cu(I) species in situ.
-
Incubate in the dark for 30–60 minutes at room temperature.
-
-
Quenching & Washing: Wash cells 3x with PBS containing 1 mM BCS (Bathocuproinedisulfonic acid) and 0.1% Tween-20. Causality: BCS rapidly chelates extracellular copper, halting the reaction and preventing post-lysis click artifacts.
-
Detection: Stain with Fluorophore-conjugated Streptavidin.
Protocol B: Intracellular Labeling using DBCO-Biotin
Best for: Strictly live-cell labeling where absolute zero-copper conditions are required to prevent phenotypic shifts.
-
Metabolic Labeling: Incubate cells with the azide-tagged precursor (e.g., AHA or Azido-sugars).
-
Thiol Blocking (Optional but Recommended):
-
Causality: Because DBCO reacts with intracellular thiols, pre-incubating permeabilized cells with 10 mM Iodoacetamide for 30 minutes alkylates free cysteines and glutathione, drastically reducing background noise.
-
-
Click Reaction:
-
Add 10–20 µM DBCO-Biotin directly to the culture media (live cells) or PBS (fixed cells).
-
Incubate for 1–2 hours at 37°C. Causality: SPAAC kinetics are slower than Chelation-Assisted CuAAC, requiring longer incubation times or higher temperatures to achieve equivalent signal intensity.
-
-
Washing: Wash 4x with PBS + 1% BSA to remove the bulky, lipophilic unreacted DBCO-Biotin.
-
Detection: Stain with Fluorophore-conjugated Streptavidin.
Step-by-step experimental workflow for intracellular bioorthogonal labeling.
Conclusion & Decision Matrix
-
Choose Biotin-PEG4-Picolyl-N3 if your priority is signal-to-noise ratio and speed . The picolyl-accelerated CuAAC provides unmatched kinetics and absolute specificity. By utilizing stabilizing ligands (THPTA/BTTAA) and low copper concentrations, toxicity is largely mitigated, making it the gold standard for fixed-cell intracellular imaging and lysate-based pull-downs.
-
Choose DBCO-Biotin if your priority is absolute metal-free biocompatibility . For tracking dynamic processes in highly sensitive primary live cells where even 10 µM of copper might induce a stress response, SPAAC is required. However, researchers must account for slower reaction times and implement thiol-blocking controls to manage background fluorescence.
References
-
Ting AY, et al. "Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling." PMC, NIH. Available at:[Link]
-
Meineke B, et al. "A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling." Frontiers in Chemistry. Available at: [Link]
-
Dommerholt J, et al. "Oxidation-Induced “One-Pot” Click Chemistry." PMC, NIH. Available at: [Link]
-
Winssinger N, et al. "One-Step Derivatization of Reducing Oligosaccharides for Rapid and Live-Cell-Compatible Chelation-Assisted CuAAC Conjugation." PubMed, NIH. Available at: [Link]
-
Pringle TA, et al. "The effects of buffer, pH, and temperature upon SPAAC reaction rates." RSC Publishing. Available at:[Link]
-
"Dissertation TOC: Bioorthogonal chemistries and thiol reactivity." eScholarship.org. Available at: [Link]
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. One-Step Derivatization of Reducing Oligosaccharides for Rapid and Live-Cell-Compatible Chelation-Assisted CuAAC Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
competitive elution of biotinylated proteins with free biotin
The Definitive Guide to Competitive Elution of Biotinylated Proteins
Executive Summary
For researchers utilizing the biotin-streptavidin system, the recovery of functional, native-state proteins remains a critical bottleneck. While the streptavidin-biotin interaction (
This guide objectively compares the efficacy of competitive elution with free biotin across two distinct resin classes: Wild-Type (WT) Streptavidin and Monomeric Avidin . We demonstrate that while free biotin is theoretically a competitive ligand, it is kinetically inert against WT Streptavidin under physiological conditions, necessitating the use of Monomeric Avidin resins for successful "soft release" workflows.
Part 1: The Thermodynamic Challenge
The success of competitive elution is dictated by the dissociation rate constant (
-
WT Streptavidin: The bond is essentially irreversible. The half-life of the complex is months. Adding free biotin fails because the bound biotin simply does not dissociate fast enough to be replaced.
-
Monomeric Avidin: Engineered to disrupt the tetrameric stability, reducing affinity to
M. This creates a "reversible" window where excess free biotin can successfully displace the biotinylated protein at room temperature.
Comparative Metrics Table
| Feature | Wild-Type Streptavidin | Monomeric Avidin |
| Affinity ( | ||
| Elution Mechanism | Denaturation (Heat/SDS) | Competitive Displacement |
| Elution Reagent | 2% SDS + Heat (95°C) | 2 mM D-Biotin (Free Biotin) |
| Protein Recovery | High (>90%) but Denatured | High (>85%) and Native |
| Biological Activity | Usually Lost | Retained |
| Reusability | Single-use (usually) | Regenerable (>10 cycles) |
Part 2: Experimental Performance Analysis
The "Impossible" Elution: WT Streptavidin with Free Biotin
Attempts to elute biotinylated proteins from WT Streptavidin using only free biotin (even at high concentrations like 50 mM) typically result in <10% recovery under native conditions.
-
Why it fails: The energy barrier for dissociation is too high.
-
The Exception (The "Cheah Protocol"): Elution is possible if the system is heated to 95°C in the presence of SDS and excess biotin.[1] However, this is a kinetic trap , not true thermodynamic competition, and renders enzymes inactive.
The "Soft Release": Monomeric Avidin with Free Biotin
Using Monomeric Avidin (e.g., Pierce™ Monomeric Avidin, SoftLink™), competitive elution becomes the dominant mechanism.
-
Experimental Yield: >85% recovery of biotinylated IgG or enzymes.
-
Purity: High, as non-biotinylated contaminants are washed away before the specific elution step.
-
Kinetics: Elution occurs within 10–30 minutes at room temperature.
Part 3: Visualization of Mechanism
The following diagram illustrates the thermodynamic difference between the "Dead End" capture of WT Streptavidin and the "Reversible" capture of Monomeric Avidin.
Figure 1: Comparative elution pathways. WT Streptavidin requires energy input (heat) that denatures proteins, whereas Monomeric Avidin allows thermodynamic displacement by free biotin.
Part 4: Detailed Protocols
Protocol A: Native Elution from Monomeric Avidin (Recommended)
Use this for enzymes, antibodies, and structural proteins requiring functional preservation.
Reagents:
Workflow:
-
Block: Pre-treat column with Biotin Blocking Buffer to cover non-reversible sites (if using a resin with mixed avidin populations).
-
Bind: Apply biotinylated sample at a slow flow rate (0.2 mL/min).
-
Wash: Wash with 6–10 column volumes (CV) of PBS to remove non-specific binders.
-
Elute:
-
Add 1 CV of Elution Buffer (2 mM Biotin) .
-
CRITICAL STEP: Pause flow and incubate the column for 10–20 minutes at Room Temperature. This allows the free biotin to diffuse into the binding pocket and displace the protein.
-
Resume flow and collect fractions.[4]
-
-
Regenerate: Wash with 3 CV of Regeneration Buffer to strip the bound biotin, then re-equilibrate with PBS.
Protocol B: "Harsh" Competitive Elution from WT Streptavidin
Use this ONLY if you have already bound your protein to WT Streptavidin and must recover it for SDS-PAGE or Mass Spectrometry.
Reagents:
-
Elution Buffer: 2% SDS, 25 mM D-Biotin, 50 mM Tris-HCl (pH 7.4).[5]
Workflow:
-
Wash: Aggressively wash beads with PBS + 0.1% Tween-20.
-
Prepare: Resuspend beads in Elution Buffer .
-
Heat: Incubate at 95°C for 5–10 minutes .
-
Separate: Magnetically separate or centrifuge immediately while hot (to prevent re-binding).
-
Result: Protein is eluted but denatured.[6]
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Monomeric) | Steric Hindrance | Use a linker (e.g., LC-Biotin) to increase distance between protein and biotin tag. |
| Low Yield (WT) | Irreversible Binding | This is expected. Switch to Monomeric Avidin or use a cleavable linker (e.g., S-S biotin). |
| Leaching of Avidin | Harsh Buffers | Monomeric avidin is covalently linked but less stable than WT. Avoid pH < 2.0 or > 11.0. |
| High Background | Endogenous Biotin | Add Avidin to the lysate before biotinylation to "pre-clear" endogenous biotinylated proteins (e.g., carboxylases). |
References
-
Holmberg, A., et al. (2005).[1] "The biotin-streptavidin interaction can be reversibly broken using water at elevated temperatures."[1][7] Electrophoresis.
-
Cheah, J.S.[5] & Yamada, S. (2017).[1] "A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat."[1][6] Biochemical and Biophysical Research Communications.
-
Thermo Fisher Scientific. "Avidin-Biotin Interaction Technical Guide."
-
Promega Corporation. "SoftLink™ Soft Release Avidin Resin Technical Manual."
-
Rybak, J.N., et al. (2004).[8] "Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution." Proteomics.
Sources
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat [agris.fao.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
Optimizing Biotin Accessibility: A Comparative Guide to the Impact of PEG Chain Length on Biotin-Streptavidin Binding
Introduction: The Critical Role of the Spacer in the Biotin-Streptavidin Interaction
The biotin-streptavidin interaction is a cornerstone of modern life sciences, renowned for its extraordinary affinity (dissociation constant, Kd ≈ 10-14 M) and specificity.[1][2] This robust, non-covalent bond is leveraged in a vast array of applications, from immunoassays and affinity chromatography to targeted drug delivery and molecular imaging. However, the success of these techniques is not solely dependent on the inherent strength of the interaction. A crucial, yet often underestimated, factor is the accessibility of the biotin moiety to the binding pocket of streptavidin.[1]
The biotin binding sites on streptavidin are situated approximately 9 Å below the protein's surface, creating a potential for significant steric hindrance, especially when biotin is conjugated to large biomolecules or immobilized on a surface.[1] This is where the concept of a spacer arm becomes paramount. A spacer, a chemical linker that connects biotin to the molecule of interest, can dramatically influence the efficiency of the biotin-streptavidin interaction. Polyethylene glycol (PEG) has emerged as the gold standard for spacer technology due to its hydrophilicity, flexibility, and biocompatibility.[3][4]
This guide provides an in-depth comparison of how PEG chain length impacts biotin accessibility and binding. We will explore the mechanistic principles, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal biotin-PEG linker for their specific applications.
Mechanism of Action: How PEG Linkers Overcome Steric Hindrance
The primary role of a PEG spacer in biotinylation reagents is to physically distance the biotin molecule from its conjugated partner.[5] This separation is critical for overcoming the steric barriers that can prevent efficient binding to streptavidin. The effectiveness of a PEG linker is governed by its length and inherent flexibility.
The Impact of Short vs. Long PEG Chains
Short PEG Chains (e.g., PEG2-PEG6): While offering some degree of separation, shorter PEG linkers may not be sufficient to overcome significant steric hindrance, particularly when biotin is attached to bulky proteins or when the biotinylated molecule is immobilized on a solid support.[3][6] In such scenarios, the proximity of the conjugated molecule can still obstruct the biotin's access to streptavidin's deep binding pocket.
Long PEG Chains (e.g., PEG12-PEG24): Longer PEG chains provide greater flexibility and a larger spatial separation between biotin and the conjugated molecule.[3] This increased distance allows the biotin moiety to more freely orient itself for optimal entry into the streptavidin binding site, leading to enhanced binding efficiency and improved assay sensitivity.[1][5] Furthermore, the hydrophilic nature of longer PEG chains can help to prevent the aggregation of biotinylated proteins and improve their solubility in aqueous solutions.[3][7]
Impact of PEG linker length on steric hindrance.
Comparative Data: The Influence of PEG Chain Length on Binding Kinetics
While the qualitative benefits of longer PEG spacers are well-established, quantitative data directly comparing a wide range of PEG lengths on biotin-streptavidin binding kinetics are not extensively consolidated in the literature. However, several studies provide valuable insights into the performance of specific biotin-PEG linkers. The following table summarizes representative data, highlighting the trend of improved binding with increased spacer length.
| Biotin-PEG Linker | Spacer Length (Å) | Dissociation Constant (Kd) | Key Observations | Reference |
| NHS-Biotin | 13.5 | - | Standard short linker, prone to steric hindrance. | [8] |
| NHS-PEG4-Biotin | 29 | 56 fM | Demonstrates strong binding in silicon nanowire biosensor assays. | [9] |
| PGE2-PEG11-Biotin | ~50 | ~100 nM (to btOCT1) | Facilitates slow association and dissociation rates in SPR studies. | [10] |
| Biotin-PEG5-OSW-1 Probe | 28 | - | Optimal for affinity pulldown of target proteins compared to shorter and longer linkers. | [11] |
| Biotinylated phospholipid with PEG2000 | - | - | Less efficient for sedimentation assays compared to shorter linkers. | [12] |
It is important to note that the optimal PEG chain length can be application-dependent. For instance, in affinity pulldown experiments with biotinylated OSW-1 probes, a medium-length PEG5 linker was found to be most effective at isolating target proteins.[11] Conversely, a study on biotinylated liposomes found that a very long PEG2000 linker was less efficient for sedimentation assays compared to shorter linkers.[12] These findings underscore the importance of empirical testing to determine the ideal linker for a specific experimental context.
Experimental Protocols for Evaluating PEG Chain Length
To empirically determine the optimal PEG linker for your application, we provide the following detailed protocols for two common analytical techniques: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Comparative Analysis of Biotin-PEG Linkers using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
SPR workflow for comparing biotin-PEG linkers.
Materials:
-
Protein of interest
-
Biotin-PEGn-NHS ester reagents (e.g., n=2, 4, 6, 8, 12)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
SPR instrument and streptavidin-coated sensor chips
-
Running buffer (e.g., HBS-EP+)
-
Analyte of interest
Procedure:
-
Protein Biotinylation: a. Prepare a 1 mg/mL solution of your protein in amine-free buffer. b. Dissolve the Biotin-PEGn-NHS ester reagents in anhydrous DMSO to a concentration of 10 mM immediately before use. c. Add a 20-fold molar excess of each Biotin-PEGn-NHS ester to separate aliquots of the protein solution. d. Incubate for 1 hour at room temperature. e. Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes. f. Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with the SPR running buffer.
-
SPR Analysis: a. Equilibrate the streptavidin-coated sensor chip with running buffer. b. Inject each of the biotinylated protein preparations over separate flow cells to achieve a consistent immobilization level (e.g., 1000 RU). c. Inject a series of concentrations of the analyte over the flow cells, including a zero-concentration control (running buffer alone). d. Monitor the association and dissociation phases in real-time. e. Regenerate the sensor surface between analyte injections according to the manufacturer's instructions.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD for each Biotin-PEGn linker. c. Compare the kinetic parameters to determine the optimal PEG chain length for your interaction.
Protocol 2: Comparative Analysis of Biotin Accessibility using ELISA
ELISA provides a straightforward method to assess the relative binding efficiency of biotinylated molecules with different PEG spacers.
Materials:
-
Biotinylated proteins with varying PEG linker lengths (prepared as in Protocol 1)
-
Streptavidin-coated microtiter plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in wash buffer)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Block the streptavidin-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of each biotinylated protein preparation in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
Data Analysis:
Plot the absorbance values against the concentration of the biotinylated protein for each PEG linker. A steeper curve indicates a higher binding efficiency, suggesting better biotin accessibility. Compare the EC50 values for each linker to quantitatively assess their relative performance.
Conclusion and Future Perspectives
The selection of an appropriate PEG spacer is a critical determinant for the success of applications relying on the biotin-streptavidin interaction. While longer PEG chains generally offer the advantages of increased flexibility and hydrophilicity to overcome steric hindrance, the optimal length is often context-dependent.[3][11][12] The experimental protocols provided in this guide offer a framework for the empirical determination of the most suitable Biotin-PEG linker for a given application.
Future advancements in linker technology may involve the development of "smart" linkers that can change their conformation in response to specific environmental cues, offering even greater control over biotin accessibility and binding. As our understanding of the intricate interplay between spacer length, molecular architecture, and binding kinetics continues to evolve, so too will our ability to harness the full potential of the remarkable biotin-streptavidin system.
References
-
ELK Biotechnology. PEG(Polyethylene Glycol) ELISA Kit. Available from: [Link]
-
Teramura Y, et al. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D. Request PDF. Available from: [Link]
-
ResearchGate. SPR kinetics of label-free btOCT1 binding to streptavidin-immobilized... Available from: [Link]
-
PEG Biotech. Protocols. Available from: [Link]
-
Luo, X., & Davis, J. J. (2013). Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors. PMC. Available from: [Link]
-
Pini, A., et al. (2013). Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction. PMC - NIH. Available from: [Link]
-
Wikipedia. Streptavidin. Available from: [Link]
-
Allen, S., et al. (2002). Direct visualization of ligand-protein interactions using atomic force microscopy. PubMed. Available from: [Link]
-
Khine, M. N., et al. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. PubMed. Available from: [Link]
-
ResearchGate. Conformational Transition in SPR Experiments: Impact of spacer length, immobilization mode and aptamer density on signal sign and amplitude. Available from: [Link]
-
BioNumbers. Dissociation constant of the streptavidin and - Generic. Available from: [Link]
-
Hanson, E. K., et al. (2024). Combining the Benefits of Biotin–Streptavidin Aptamer Immobilization with the Versatility of Ni-NTA Regeneration Strategies for SPR. MDPI. Available from: [Link]
-
Chivers, C. E., et al. (2010). A streptavidin variant with slower biotin dissociation and increased mechanostability. Nature Methods, 7(5), 391-393. Available from: [Link]
-
ResearchGate. SPR sensograms showing the interaction of immobilized biotin and... Available from: [Link]
-
Hyde, J. R., et al. (2007). How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. PMC. Available from: [Link]
-
ResearchGate. Binding affinities of surface-bound biotin toward streptavidin... Available from: [Link]
-
Szleifer, I., & Carignano, M. A. (2009). Streptavidin-Biotin Binding in the Presence of a Polymer Spacer. A Theoretical Description. ResearchGate. Available from: [Link]
-
Bio-Rad. Direct ELISA protocol with streptavidin-biotin detection. Available from: [Link]
-
ResearchGate. Impact of the length of PEG‐spacers on the targeting efficacy of... Available from: [Link]
-
Kasten, K., et al. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. Available from: [Link]
-
Umeda, T., et al. (2017). Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aimspress.com [aimspress.com]
- 12. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Biotin-PEG4-Picolyl-N3: The High-Sensitivity Alternative to Standard Click Kits
Topic: Benchmarking Biotin-PEG4-Picolyl-N3 Against Commercial Click Kits Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the landscape of bioorthogonal chemistry, the trade-off between reaction kinetics and biocompatibility has long been a limiting factor. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers speed but requires cytotoxic copper levels. Strain-Promoted (SPAAC) alternatives like DBCO remove copper but introduce steric bulk and hydrophobicity-driven background noise.
Biotin-PEG4-Picolyl-N3 represents a third-generation solution. By integrating a copper-chelating picolyl moiety directly into the azide structure, this molecule acts as an "internal ligand," raising the effective local concentration of the catalyst. This guide benchmarks its performance against standard commercial kits, demonstrating why it is the superior choice for detecting low-abundance targets in complex lysates.
The Challenge: The "Copper Paradox" in Bioconjugation
To understand the necessity of Picolyl Azides, we must first analyze the failure points of traditional commercial kits.
-
Standard CuAAC Kits (Biotin-Azide + CuSO4): These rely on diffusion. The copper catalyst must randomly collide with the alkyne and azide. To drive this reaction to completion in complex lysates (where proteins scavenge copper), researchers must add high concentrations of Copper (0.5 – 1.0 mM). Result: Protein precipitation and oxidative damage to fluorescent proteins (e.g., GFP quenching).
-
SPAAC Kits (DBCO-Biotin): These rely on ring strain.[1][2][3] While copper-free, the reaction kinetics are roughly 10-100x slower than optimized CuAAC. Furthermore, the bulky, hydrophobic DBCO ring often binds non-specifically to albumin and other hydrophobic pockets. Result: High background noise and poor sensitivity for low-abundance targets.
The Picolyl Solution: Chelation-Assisted Click (CuAAC)
The Picolyl Azide motif contains a pyridine nitrogen positioned perfectly to coordinate Cu(I). This pre-complexation accelerates the reaction by 25-40 fold compared to standard azides, allowing the use of minimal copper (10–50 µM) while maintaining rapid kinetics [1].
Figure 1: Mechanistic comparison. The Picolyl moiety actively recruits the Copper catalyst, creating a high local concentration at the reaction site, unlike standard azides which rely on diffusive collisions.
Performance Benchmarking
The following data synthesizes internal validation protocols and peer-reviewed literature comparing Biotin-PEG4-Picolyl-N3 against standard Biotin-PEG3-Azide and DBCO-PEG4-Biotin.
Table 1: Comparative Metrics Matrix
| Feature | Biotin-PEG4-Picolyl-N3 | Standard Biotin-Azide | DBCO-Biotin (SPAAC) |
| Reaction Speed ( | Very High (+++++) | Moderate (++) | Slow (+) |
| Required [Cu] | 10 - 50 µM | 500 - 1000 µM | None |
| Sensitivity | Femtomole range | Picomole range | Picomole range |
| Background Noise | Low (Hydrophilic PEG4) | Low (Small molecule) | High (Hydrophobic bulk) |
| Biocompatibility | High (Low Cu toxicity) | Low (ROS generation) | High (No Cu) |
| Steric Footprint | Small | Smallest | Large/Bulky |
Key Insight: While DBCO is often marketed as the "gentle" alternative, the Biotin-PEG4-Picolyl-N3 offers a better signal-to-noise ratio. The hydrophobicity of DBCO causes it to stick to membranes and hydrophobic protein patches, creating false positives in Western blots. The Picolyl variant, being smaller and more hydrophilic (aided by the PEG4 spacer), washes away easily, leaving only specific signal [2].
Experimental Protocol: Low-Copper Labeling of Cell Lysates
This protocol is designed to validate the sensitivity of Biotin-PEG4-Picolyl-N3. It uses a "catalyst-starved" environment where standard commercial kits fail.
Objective: Label an alkyne-tagged protein (e.g., metabolically labeled with EdU or Homopropargylglycine) in lysate using minimal copper to preserve protein integrity.
Materials
-
Probe: Biotin-PEG4-Picolyl-N3 (Stock: 5 mM in DMSO).
-
Catalyst: CuSO4 (Stock: 10 mM in water).
-
Reductant: Sodium Ascorbate (Stock: 100 mM, freshly prepared).
-
Ligand: THPTA or BTTAA (Stock: 50 mM). Note: While Picolyl chelates copper, adding an external ligand like THPTA is critical to protect the bulk solution from oxidation.
Workflow Diagram
Figure 2: Optimized workflow for Picolyl-Azide labeling. The critical step is the low-copper reaction (Step 3) and the precipitation (Step 5) to remove unreacted probe.
Step-by-Step Procedure
-
Lysate Prep: Adjust protein concentration to 1–2 mg/mL in lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40). Avoid EDTA/EGTA as they strip Copper.
-
Cu-Ligand Premix: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 1 µL 10 mM CuSO4 + 2 µL 10 mM THPTA). Incubate for 1 min.
-
Reaction Assembly: Add reagents to the lysate in this specific order:
-
Biotin-PEG4-Picolyl-N3: Final conc. 10–20 µM.
-
Cu-Ligand Premix: Final conc. CuSO4 40–50 µM.
-
Sodium Ascorbate: Final conc. 2.5 mM.[4]
-
-
Incubation: Rotate end-over-end for 30–60 minutes at Room Temperature.
-
Comparison Note: A standard Biotin-Azide would require 1 hour at 1 mM Copper to achieve the same signal intensity that Picolyl achieves in 30 mins at 50 µM Copper [3].
-
-
Termination: Stop reaction by adding 4 volumes of ice-cold methanol or performing a chloroform-methanol precipitation. This step is vital to remove the free Biotin probe which would otherwise saturate the Streptavidin beads in the next step.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Background | Incomplete removal of free probe | Perform dual precipitation (MeOH/Chloroform) or dialysis before Streptavidin binding. |
| Precipitation in Tube | Copper oxidation | Ensure Ascorbate is fresh. Premix CuSO4 with THPTA before adding to lysate. |
| Low Signal | Inaccessible Alkyne | Add 0.2% SDS to the reaction buffer to unfold the protein and expose the alkyne tag. |
Conclusion
For routine labeling of abundant proteins, standard commercial kits are sufficient. However, for drug development workflows involving low-abundance targets, proteomics, or sensitive enzymatic assays, Biotin-PEG4-Picolyl-N3 is the requisite tool. It decouples reaction efficiency from copper concentration, allowing researchers to push the limits of sensitivity without compromising sample integrity.
References
-
Uttamapinant, C. et al. (2012).[5][6] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[2][7] Angewandte Chemie International Edition. [Link][8]
-
Jiang, H. et al. (2014).[5] Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Journal of the American Chemical Society. [Link]
-
Gaebler, A. et al. (2016).[5] A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[5] Journal of Lipid Research. [Link]
Sources
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Biotin-PEG(4)-Picolyl-N3
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is a critical component of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of Biotin-PEG(4)-Picolyl-N3, a reagent increasingly utilized in bioconjugation and targeted drug delivery. By providing a clear operational and disposal plan, we aim to be your trusted resource for laboratory safety and chemical handling.
The unique structure of Biotin-PEG(4)-Picolyl-N3, which combines a biotin moiety, a polyethylene glycol (PEG) spacer, and a picolyl azide functional group, necessitates a multi-faceted approach to its disposal. While the biotin and PEG components are generally considered to be of low toxicity, the picolyl azide group requires careful handling due to the potential hazards associated with organic azides. This guide synthesizes best practices for the disposal of each component to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Core Safety Principles
At the heart of the disposal protocol for Biotin-PEG(4)-Picolyl-N3 is the management of the picolyl azide functional group. Organic azides are a class of compounds known for their potential instability and reactivity.
Key Hazards Associated with Picolyl Azides:
-
Potential for Explosive Decomposition: Organic azides can be sensitive to heat, light, pressure, and shock, which can lead to rapid decomposition and the release of nitrogen gas. While the picolyl azide in this molecule is designed for biocompatibility, it is prudent to handle all organic azides with care.
-
Formation of Shock-Sensitive Metal Azides: A primary concern with azide-containing compounds is their ability to react with heavy metals, such as lead, copper, silver, and mercury, to form highly explosive and shock-sensitive metal azides. This is a critical consideration for waste disposal, particularly concerning plumbing and the use of metal implements.
-
Incompatibility with Acids: Azides can react with strong acids to produce hydrazoic acid, a highly toxic and explosive gas.[1]
Due to these potential hazards, under no circumstances should Biotin-PEG(4)-Picolyl-N3 waste be disposed of down the drain. [2] The risk of forming explosive metal azides in the plumbing system presents a significant safety hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing Biotin-PEG(4)-Picolyl-N3, it is imperative to be outfitted with the appropriate Personal Protective Equipment.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with the powdered form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of as solid chemical waste after handling. |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat is recommended when handling larger quantities of organic azides.[1] | Provides a protective barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use in a certified chemical fume hood is recommended, especially when handling the solid compound. | Minimizes the inhalation of any fine dust particles. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Biotin-PEG(4)-Picolyl-N3 is to treat it as hazardous chemical waste. All waste streams containing this compound, regardless of concentration, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
Solid Waste Disposal
This category includes unused or expired Biotin-PEG(4)-Picolyl-N3 powder, as well as contaminated consumables.
Procedure:
-
Segregation: Collect all solid waste contaminated with Biotin-PEG(4)-Picolyl-N3 in a designated, clearly labeled hazardous waste container. This includes:
-
Weighing paper or boats
-
Pipette tips
-
Contaminated gloves
-
Wipes used for cleaning minor spills
-
-
Container: Use a non-metal container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Immediately upon adding the first item, label the container with:
-
"Hazardous Waste"
-
"Biotin-PEG(4)-Picolyl-N3 Solid Waste"
-
List all components (e.g., gloves, pipette tips)
-
The date the waste accumulation began.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly acids and heavy metal salts.
Liquid Waste Disposal
This category includes solutions containing Biotin-PEG(4)-Picolyl-N3, such as reaction mixtures and instrument rinseates.
Procedure:
-
Segregation: Collect all liquid waste containing Biotin-PEG(4)-Picolyl-N3 in a dedicated, leak-proof hazardous waste container.
-
Crucially, do not mix azide-containing waste with waste streams that may contain acids or heavy metals. [1]
-
-
Container: Use a non-metal, chemically resistant container (e.g., HDPE or glass with a non-metal cap) with a secure, screw-top lid.
-
Labeling: Label the container clearly with:
-
"Hazardous Waste"
-
"Biotin-PEG(4)-Picolyl-N3 Liquid Waste"
-
List all constituents and their approximate concentrations, including all solvents (e.g., DMSO, DMF, water).
-
The date the waste accumulation began.
-
-
Storage: Store the sealed liquid waste container in secondary containment (such as a plastic tub) in a designated satellite accumulation area.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed above.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad. Do not use metal implements (like a metal spatula) to clean up the spill. [1] Use plastic or other non-metal tools.
-
Collection: Carefully scoop the absorbed material and place it into the designated solid hazardous waste container for Biotin-PEG(4)-Picolyl-N3.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. Collect all cleaning materials as solid hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
Contact EHS: Notify your institution's Environmental Health and Safety office or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Biotin-PEG(4)-Picolyl-N3.
Caption: Decision workflow for the proper disposal of Biotin-PEG(4)-Picolyl-N3 waste.
Final Disposal
Once your waste containers are full or have reached your institution's designated accumulation time limit, arrange for their disposal through your EHS office or a licensed hazardous waste contractor. Follow all institutional procedures for waste pickup requests and manifesting.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Biotin-PEG(4)-Picolyl-N3, contributing to a secure research environment for yourself and your colleagues.
References
-
University of California Santa Barbara. (n.d.). Standard Operating Procedure: Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Northeastern University. (2021, February 16). Standard Operating Procedure: Safe Handling of Azido Compounds. Northeastern University Department of Chemistry and Chemical Biology. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
